molecular formula C13H11N5 B4529255 5-(4-Pyrazol-1-ylphenyl)pyrazin-2-amine

5-(4-Pyrazol-1-ylphenyl)pyrazin-2-amine

Cat. No.: B4529255
M. Wt: 237.26 g/mol
InChI Key: WJSCJYVGOUQQQQ-UHFFFAOYSA-N
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Description

5-(4-Pyrazol-1-ylphenyl)pyrazin-2-amine (CAS 2228696-28-2) is a heterocyclic organic compound with the molecular formula C12H11N5 and a molecular weight of 225.25 g/mol . This bifunctional molecule features a pyrazin-2-amine core linked via a phenyl bridge to a 1H-pyrazole ring, creating a conjugated system of significant interest in medicinal chemistry. Its structural architecture is analogous to pyrazole-pyrazine and pyrazole-phenyl-imidazole scaffolds documented in biochemical research . Research into structurally similar pyrazole and pyrazine derivatives has demonstrated potent antimicrobial activities against both Methicillin-susceptible and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA), as well as antifungal activity against Aspergillus niger . These related compounds are investigated as potential inhibitors of key microbial enzymes, such as dihydrofolate reductase (DHFR) in Staphylococcus aureus and N-myristoyl transferase (NMT) in Candida albicans . The molecule's properties also make it a valuable intermediate for synthesizing more complex heterocyclic systems and a key scaffold for probing structure-activity relationships in drug discovery programs. This product is intended for research applications in chemical biology, antimicrobial agent development, and organic synthesis. It is provided as a high-purity material for laboratory use. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-(4-pyrazol-1-ylphenyl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5/c14-13-9-15-12(8-16-13)10-2-4-11(5-3-10)18-7-1-6-17-18/h1-9H,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSCJYVGOUQQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C3=CN=C(C=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-(4-Pyrazol-1-ylphenyl)pyrazin-2-amine chemical structure analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure and Properties of 5-(4-Pyrazol-1-ylphenyl)pyrazin-2-amine

Introduction

In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The molecule 5-(4-Pyrazol-1-ylphenyl)pyrazin-2-amine is a quintessential example of this approach, integrating three critical pharmacophoric units: a pyrazine ring, a pyrazole moiety, and a central phenyl linker. Pyrazole and its derivatives are renowned for their wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] Similarly, the aminopyrazine core is a well-established "hinge-binding" motif, crucial for the activity of numerous kinase inhibitors.[5][6][7]

This technical guide provides a comprehensive structural analysis of 5-(4-Pyrazol-1-ylphenyl)pyrazin-2-amine. We will deconstruct its molecular architecture, predict its physicochemical and spectroscopic properties, outline a robust synthetic and characterization workflow, and delve into the structure-activity relationships that underpin its potential as a valuable scaffold for drug development professionals.

Molecular Architecture and Physicochemical Properties

The structure's therapeutic potential is a direct consequence of the synergistic interplay between its constituent heterocyclic systems.

Deconstruction of the Heterocyclic Core
  • 2-Aminopyrazine Moiety: The pyrazine ring is a diazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. As a class, pyrazines are weak bases due to the electron-withdrawing nature of the nitrogen atoms.[7] The exocyclic amino group at the C2 position is the primary basic center of the entire molecule.[7] However, its basicity is significantly attenuated by the inductive effect of the ring nitrogens. This specific 2-aminopyrazine arrangement is critical for biological activity, often acting as a hydrogen-bond donor and acceptor to interact with the hinge region of kinase ATP-binding pockets.[5]

  • Pyrazole Moiety: Pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[1] This ring system is a versatile pharmacophore. The N-1 nitrogen is pyrrole-like and its lone pair is integral to the aromatic system, making it non-basic.[1][7] The N-2 nitrogen is pyridine-like and acts as a hydrogen bond acceptor.[1] The pyrazole ring itself can serve as a bioisostere for a phenyl ring, enhancing properties like solubility and metabolic stability while providing distinct interaction capabilities.[1]

  • Phenyl Linker: The central phenyl ring serves as a rigid scaffold, connecting the pyrazine and pyrazole moieties. Its primary role is to orient the two heterocyclic systems in a specific spatial conformation, which is crucial for effective binding to a biological target. This linker also contributes to the molecule's lipophilicity and can engage in π–π stacking or hydrophobic interactions within a receptor pocket.[8]

Predicted Physicochemical Parameters
PropertyConstituent MoietyPredicted Value/Characteristic for Full MoleculeRationale
Molecular Weight -~251.28 g/mol Sum of atomic masses (C₁₃H₁₁N₅).
pKa (Most Basic) 2-Aminopyrazine2.5 - 3.5The exocyclic amino group is the most basic site, but its basicity is reduced by the electron-withdrawing pyrazine ring. 2-aminopyrazine has a pKa of ~3.0.[7]
pKa (Weakly Basic) Pyrazole~2.5The pyridine-like N-2 of the pyrazole is a weak base.[1][7]
LogP (Lipophilicity) Phenyl, Pyrazole2.0 - 3.0The combination of aromatic rings suggests moderate lipophilicity, a key factor for cell permeability and oral bioavailability.
Hydrogen Bond Donors 2-Amino Group, Pyrazole N-H1 (Amine N-H)The primary amine provides a strong hydrogen bond donor site. The pyrazole N-H is typically involved in linking to the phenyl ring in this structure.
Hydrogen Bond Acceptors Pyrazine Nitrogens, Pyrazole N-23The two pyrazine ring nitrogens and the pyridine-like nitrogen of the pyrazole can all accept hydrogen bonds.[1]
Spectroscopic Characterization Profile

For researchers synthesizing this compound, the following spectroscopic signatures would be expected for structural verification:

  • ¹H NMR: Protons on the pyrazine ring would appear as distinct singlets or doublets in the downfield aromatic region (~8.0-9.0 ppm). The pyrazole protons would also resonate in the aromatic region, typically between 6.5 and 8.5 ppm. The protons of the central phenyl ring will appear as two distinct doublets (an AA'BB' system) due to para-substitution. The amino group protons will present as a broad singlet.

  • ¹³C NMR: Aromatic carbons will dominate the spectrum, typically in the 110-160 ppm range. The specific chemical shifts will be influenced by the nitrogen heteroatoms.

  • FTIR: Characteristic peaks would include N-H stretching for the amine group (~3300-3500 cm⁻¹), C-H stretching for the aromatic rings (~3000-3100 cm⁻¹), and C=N/C=C stretching within the aromatic rings (~1400-1600 cm⁻¹).[9]

  • Mass Spectrometry (ESI-MS): A prominent [M+H]⁺ peak would be expected at m/z ≈ 252.11, confirming the molecular weight.[10]

Synthesis and Characterization Workflow

A robust and verifiable synthetic strategy is paramount for obtaining high-purity material for biological evaluation. A logical approach involves the coupling of pre-functionalized pyrazine and pyrazole-phenyl fragments.

Retrosynthetic Analysis and Proposed Pathway

The most logical disconnection is at the C-N bond between the phenyl ring and the pyrazole, or the C-C bond between the phenyl and pyrazine rings. A Suzuki or Buchwald-Hartwig coupling reaction is a standard and highly effective method for forming such bonds. Here, we propose a Suzuki coupling approach.

G Target 5-(4-Pyrazol-1-ylphenyl)pyrazin-2-amine Frag1 5-Bromo-pyrazin-2-amine Target->Frag1 Suzuki Coupling Frag2 (4-(1H-Pyrazol-1-yl)phenyl)boronic acid Target->Frag2 Suzuki Coupling Precursor1 Pyrazine-2-amine Frag1->Precursor1 Bromination Intermediate3 1-(4-Iodophenyl)-1H-pyrazole Frag2->Intermediate3 Borylation Precursor2 4-Fluoronitrobenzene Precursor3 Pyrazole Precursor4 Bis(pinacolato)diboron Intermediate1 1-(4-Nitrophenyl)-1H-pyrazole Intermediate1->Precursor2 Nucleophilic Substitution Intermediate1->Precursor3 Nucleophilic Substitution Intermediate2 4-(1H-Pyrazol-1-yl)aniline Intermediate2->Intermediate1 Reduction (e.g., Fe/HCl) Intermediate3->Intermediate2 Sandmeyer Reaction

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: Suzuki Coupling Route

This protocol is a self-validating system, incorporating in-process controls and purification steps.

Step 1: Synthesis of (4-(1H-Pyrazol-1-yl)phenyl)boronic acid pinacol ester.

  • Combine 1-(4-iodophenyl)-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq) in a flask.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous dioxane and heat the mixture to 80-90 °C for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction, filter through celite, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the boronic ester.

Step 2: Synthesis of 5-(4-Pyrazol-1-ylphenyl)pyrazin-2-amine.

  • To a microwave vial, add 5-bromo-pyrazin-2-amine (1.0 eq), the boronic ester from Step 1 (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like Na₂CO₃ (2.0 eq).

  • Add a solvent mixture, such as 1,4-dioxane/water (4:1).

  • Seal the vial and heat in a microwave reactor to 120-150 °C for 20-40 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final compound by column chromatography or recrystallization.

Characterization and Purity Assessment
  • Purity: Final purity should be assessed by High-Performance Liquid Chromatography (HPLC), aiming for >95%.

  • Identity Confirmation: The structure must be unequivocally confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to match theoretical values.

Structure-Activity Relationship (SAR) and Medicinal Chemistry Relevance

The molecule's architecture makes it a prime candidate for a kinase inhibitor. The combination of a hinge-binding aminopyrazine and a versatile pyrazole moiety is a proven strategy for achieving high potency and selectivity.[5][6]

Caption: Key pharmacophoric features of the molecule.

  • Hinge-Binding Region: The 2-aminopyrazine moiety is the primary anchor. The exocyclic amine (H-bond donor) and the adjacent N1 of the pyrazine ring (H-bond acceptor) can form two critical hydrogen bonds with the backbone of the hinge region in a kinase active site, mimicking the adenine portion of ATP.

  • Gatekeeper and Solvent Front Interactions: The pyrazole-phenyl portion extends towards the solvent-exposed region of the ATP pocket. The pyrazole's N-2 atom can act as an additional hydrogen bond acceptor, while the rings provide hydrophobic interactions.[1] This part of the molecule is ripe for modification to enhance selectivity and potency. For instance, substitution on the pyrazole or phenyl ring can be used to target specific residues or improve pharmacokinetic properties.[11]

  • Potential Biological Targets: Given this structural framework, 5-(4-Pyrazol-1-ylphenyl)pyrazin-2-amine and its derivatives are strong candidates for inhibitors of various protein kinases. Structurally related compounds have shown potent activity against Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer.[5][6] An N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative was identified as a highly potent CDK2 inhibitor with a Ki of 0.005 µM.[6] Other potential targets include kinases involved in inflammatory signaling pathways.

Conclusion

The chemical structure of 5-(4-Pyrazol-1-ylphenyl)pyrazin-2-amine represents a highly optimized scaffold for the development of targeted therapeutics, particularly kinase inhibitors. Its architecture thoughtfully combines a proven hinge-binding aminopyrazine unit with a functionally versatile pyrazole ring, connected by a rigid phenyl linker that ensures optimal spatial orientation. The analysis of its constituent parts provides a clear rationale for its predicted physicochemical properties and strong potential for biological activity. The synthetic and analytical workflows detailed herein offer a practical framework for researchers to produce and validate this compound, paving the way for further investigation into its promising role in modern drug discovery.

References

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  • Chan, W. Y., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2969. Available from: [Link]

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Sources

The Ascendancy of 2-Amino-5-Arylpyrazine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The pyrazine core, a six-membered aromatic heterocycle containing two nitrogen atoms, represents a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved therapeutics.[1][2] Among its many variations, the 2-amino-5-arylpyrazine motif has emerged as a particularly fruitful platform for the development of novel modulators of critical biological pathways. This guide provides an in-depth analysis of the chemical properties, synthesis, structure-activity relationships (SAR), and therapeutic applications of this versatile chemical class. We will explore its prominent role in the development of kinase inhibitors for oncology and its emerging potential in treating neurodegenerative and infectious diseases, offering field-proven insights and detailed experimental methodologies for researchers in the field.

The 2-Amino-5-Arylpyrazine Scaffold: A Privileged Core

The unique arrangement of nitrogen atoms in the pyrazine ring imparts specific physicochemical properties, including hydrogen bonding capabilities and a defined geometric orientation for substituents, which are highly advantageous for molecular scaffolding in drug design.[3] The 2-amino group provides a crucial hydrogen bond donor and a reactive handle for further functionalization, while the 5-aryl group allows for extensive modification to fine-tune properties such as lipophilicity, solubility, and target-binding interactions.[3][4] This combination creates a powerful framework for generating libraries of compounds with diverse pharmacological profiles.

Physicochemical Properties

The properties of the 2-amino-5-arylpyrazine core can be modulated by the nature of the substituent on the aryl ring. A summary of key predicted properties for a representative scaffold is presented below.

PropertyRepresentative ValueSignificance in Drug Discovery
Molecular Weight 200 - 450 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
LogP 1.5 - 4.0Influences solubility, permeability, and metabolic stability.
pKa (of amino group) 3.0 - 4.5 (Predicted)Affects ionization state at physiological pH, influencing target binding and cell penetration.
Hydrogen Bond Donors/Acceptors 1-2 Donors, 3-4 AcceptorsCritical for specific interactions with biological targets like kinase hinge regions.

Table 1: General physicochemical properties and their relevance for 2-amino-5-arylpyrazine derivatives.

General Synthesis Strategy

A robust and widely adaptable method for synthesizing 2-amino-5-arylpyrazines involves the nucleophilic aromatic substitution (SNAr) of a corresponding 2-chloropyrazine precursor with ammonia or an appropriate amine.[3] The aryl group is typically installed prior to this step via standard cross-coupling reactions (e.g., Suzuki, Stille) on a dihalopyrazine starting material.

Diagram 1: General Synthetic Scheme A generalized workflow for the synthesis of 2-amino-5-arylpyrazine derivatives.

G cluster_0 Step 1: Cross-Coupling cluster_1 Step 2: Amination A 2,5-Dihalopyrazine C 2-Halo-5-arylpyrazine A->C Suzuki / Stille Coupling (e.g., Pd(PPh3)4, base) B Aryl Boronic Acid / Stannane B->C Suzuki / Stille Coupling (e.g., Pd(PPh3)4, base) E 2-Amino-5-arylpyrazine (Final Product) C->E Nucleophilic Aromatic Substitution (e.g., High pressure, solvent) D Ammonia / Amine D->E Nucleophilic Aromatic Substitution (e.g., High pressure, solvent)

Mechanism of Action: Potent Kinase Inhibition

A primary mechanism through which 2-amino-5-arylpyrazine derivatives exert their therapeutic effects is the inhibition of protein kinases.[5] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5]

Many derivatives of this class are designed as ATP-competitive inhibitors. They utilize the pyrazine core and the 2-amino group to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of adenine. The 5-aryl group extends into a more variable hydrophobic pocket, and substitutions on this ring are critical for achieving both potency and selectivity for the target kinase over other kinases in the human kinome.[6]

Diagram 2: Kinase Inhibition Mechanism Simplified pathway showing how a 2-amino-5-arylpyrazine derivative blocks receptor tyrosine kinase signaling.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PhosphoSubstrate Phosphorylated Substrate RTK->PhosphoSubstrate 2. Phosphorylation ATP ATP ADP ADP ATP:n->ADP:n Substrate Substrate Protein Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream 3. Activation Inhibitor 2-Amino-5-Arylpyrazine Inhibitor Inhibitor->RTK Blocks ATP Binding Ligand Growth Factor Ligand->RTK 1. Binding & Dimerization

Therapeutic Applications & Structure-Activity Relationships (SAR)

The versatility of the 2-amino-5-arylpyrazine scaffold has led to its exploration in multiple therapeutic areas.

Oncology

This is the most established area for pyrazine derivatives. Several pyrazine-based kinase inhibitors are clinically approved, including Gilteritinib (tyrosine kinase inhibitor) and Erdafitinib (FGFR inhibitor).[1] Research on 2-amino-5-arylpyrazine analogues has identified potent inhibitors for various cancer-relevant kinases.

  • Checkpoint Kinase 1 (CHK1): A series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles were developed as potent and orally bioavailable CHK1 inhibitors.[7][8] These compounds showed antitumor activity both as single agents and in combination with chemotherapy.[7][8]

  • Aurora Kinases: Imidazo[1,2-a]pyrazine derivatives have been designed as selective inhibitors of Aurora-A kinase, a key regulator of mitosis that is often overexpressed in tumors.[6]

  • Tyrosine Kinases: Pyrazine-2-carboxamide derivatives have demonstrated inhibitory activity against several receptor and non-receptor tyrosine kinases, such as AXL, TRKA, and FAK.[9]

Structure-Activity Relationship (SAR) Insights for Kinase Inhibition:

Position of ModificationObservationImplication
Aryl Ring (Position 5) Introduction of electron-withdrawing groups (e.g., -NO2, -CN) or heterocycles.Can increase potency by forming specific interactions in the hydrophobic pocket.[10]
Amino Group (Position 2) Substitution with small alkyl groups or incorporation into a larger ring system.Often leads to a loss of activity, as the primary amine is critical for hinge binding.[11]
Pyrazine Core Addition of other substituents (e.g., cyano group).Can modulate electronic properties and provide additional interaction points to enhance selectivity.[7]

Table 2: Key SAR trends for 2-amino-5-arylpyrazine derivatives as kinase inhibitors.

Antimicrobial & Antimalarial Agents

Infectious diseases represent another promising area for these derivatives. The ability of the scaffold to intercalate or interact with essential pathogen enzymes makes it a valuable starting point.

  • Antimalarial: Replacement of a pyridine core with a pyrazine in a series of 3,5-diaryl-2-aminopyridines led to a novel class of pyrazine analogues with potent in vitro activity against Plasmodium falciparum and excellent oral efficacy in mouse models.[11] One lead compound was completely curative at an oral dose of 4 x 10 mg/kg.[11]

  • Antibacterial/Antifungal: While direct studies on 2-amino-5-arylpyrazines are less common, related pyrazine carboxamides and substituted pyridines have shown significant antimicrobial activity against various bacterial and fungal strains, including Bacillus subtilis and Candida albicans.[12][13][14] This suggests the core scaffold is amenable to development for these indications.

Neurodegenerative Disorders (Emerging Potential)

The blood-brain barrier permeability and ability to modulate CNS targets make nitrogen-containing heterocycles attractive for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[15][16] While this is an emerging field for this specific scaffold, related arylpiperazine and imidazopyridine compounds are known to interact with key CNS targets like serotonin receptors, dopamine receptors, and various kinases implicated in neuroinflammation and protein aggregation.[4][15][16] The development of 2-amino-5-arylpyrazine derivatives for CNS targets is a logical and promising future direction.

Experimental Protocols & Drug Discovery Workflow

Advancing a 2-amino-5-arylpyrazine derivative from a hit to a clinical candidate requires a systematic workflow involving synthesis, characterization, and a cascade of biological assays.

Diagram 3: Drug Discovery Workflow A representative workflow for the discovery and optimization of 2-amino-5-arylpyrazine derivatives.

Protocol: Synthesis of a 2-Amino-5-arylpyrazine Derivative

This protocol is a representative example adapted from general procedures for the amination of chloropyrazines.[3]

  • Objective: To synthesize 2-amino-5-(4-methoxyphenyl)pyrazine from 2-chloro-5-(4-methoxyphenyl)pyrazine.

  • Materials: 2-chloro-5-(4-methoxyphenyl)pyrazine (1 mmol), anhydrous ammonia (~20 molar excess), anhydrous ethanol (10 mL), high-pressure autoclave.

  • Procedure:

    • Place 2-chloro-5-(4-methoxyphenyl)pyrazine and anhydrous ethanol into a high-pressure autoclave.

    • Cool the vessel in a dry ice/acetone bath and carefully condense anhydrous ammonia into the vessel.

    • Seal the autoclave and allow it to warm to room temperature. Heat the vessel to 120-150°C and maintain for 12-24 hours. The internal pressure will increase significantly; ensure all safety precautions are followed.

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia in a fume hood.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude residue via column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization (e.g., from hot benzene or ethanol) to obtain the pure product.[3]

  • Validation: Confirm the structure and purity of the final compound using 1H-NMR, 13C-NMR, and Mass Spectrometry.[14][17] Purity should be assessed by HPLC.

Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general bioluminescence-based assay to determine the IC50 of a compound against a target kinase.[9]

  • Objective: To measure the inhibitory activity of a test compound against a specific tyrosine kinase.

  • Materials: Target kinase, corresponding substrate peptide, ATP, test compound (in DMSO), Kinase-Glo® Luminescent Kinase Assay kit (Promega), white 384-well assay plates.

  • Procedure:

    • Prepare serial dilutions of the test compound in a DMSO-aqueous buffer solution.

    • In a 384-well plate, add the kinase, the specific substrate peptide, and the test compound dilution.

    • Initiate the kinase reaction by adding a solution of ATP (typically at its Km concentration). Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent lyses the cells and contains luciferase/luciferin, which generates a light signal proportional to the amount of ATP present.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition relative to a no-inhibitor control and plot the results against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The 2-amino-5-arylpyrazine scaffold is a highly validated and therapeutically relevant core in drug discovery. Its proven success in oncology, particularly as a template for potent and selective kinase inhibitors, continues to drive extensive research. The chemical tractability and favorable physicochemical properties of these derivatives make them ideal candidates for optimization against a wide range of biological targets.

Future efforts will likely focus on expanding their application beyond oncology. The promising antimalarial activity demonstrates their potential against infectious diseases, an area of urgent medical need.[11] Furthermore, a concerted effort to design and screen 2-amino-5-arylpyrazine libraries against CNS targets could unlock novel treatments for complex neurodegenerative disorders. As our understanding of disease biology grows, the versatility of this remarkable scaffold ensures it will remain a cornerstone of medicinal chemistry for years to come.

References

  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules. Available at: [Link]

  • 2-Amino-5-aryl-pyridines as selective CB2 agonists: synthesis and investigation of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal. Available at: [Link]

  • Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal. Available at: [Link]

  • Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. ResearchGate. Available at: [Link]

  • (PDF) Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. ResearchGate. Available at: [Link]

  • Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry. Available at: [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of New Arylpiperazines: Para Substitution With Electron-Withdrawing Groups Decrease Binding to 5-HT(1A) and D(2A) Receptors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Pharmaceuticals. Available at: [Link]

  • exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. Bulletin of Pharmaceutical Research. Available at: [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Pharmacology. Available at: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. Available at: [Link]

  • Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal. Available at: [Link]

  • Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [Link]

  • Design, Synthesis and Evaluation of 2-amino-5- cyano-4-hydroxy-6-(alkyl/aryl amino)pyrimidine as Potential Antibacterial Agents. JETIR. Available at: [Link]

  • Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. Molecules. Available at: [Link]

  • Pyrazine Moiety: Recent Developments in Cancer Treatment. Current Organic Chemistry. Available at: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules. Available at: [Link]

  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets. Available at: [Link]

  • Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Neuroscience Research Notes. Available at: [Link]

  • Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. ResearchGate. Available at: [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules. Available at: [Link]

Sources

5-(4-Pyrazol-1-ylphenyl)pyrazin-2-amine CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for 5-(4-Pyrazol-1-ylphenyl)pyrazin-2-amine , designed for researchers and drug development professionals.

Advanced Scaffolds in Kinase Inhibition & DNA Damage Response (DDR)

Compound Identity & Chemical Architecture

5-(4-Pyrazol-1-ylphenyl)pyrazin-2-amine is a specialized biaryl aminopyrazine compound functioning as a privileged scaffold in medicinal chemistry, particularly within the development of ATP-competitive kinase inhibitors. Its structural motif—a pyrazine core substituted with a phenyl-pyrazole moiety—is critical in targeting enzymes within the DNA Damage Response (DDR) pathway, such as CHK1 , ATR , and DNA-PK .

Physicochemical Profile
PropertyValue / Description
Chemical Name 5-[4-(1H-pyrazol-1-yl)phenyl]pyrazin-2-amine
Molecular Formula C₁₃H₁₁N₅
Molecular Weight 237.26 g/mol
Core Scaffold 2-Amino-5-arylpyrazine
Structural Class Biaryl Heterocycle / Kinase Inhibitor Pharmacophore
H-Bond Donors 1 (Amine -NH₂)
H-Bond Acceptors 4 (Pyrazine Ns, Pyrazole N)
LogP (Predicted) ~1.8 - 2.2 (Lipophilic, favorable for cell permeability)
Solubility Low in water; Soluble in DMSO, DMF
Structural Significance

The molecule features a 2-aminopyrazine "hinge-binding" motif. In kinase inhibitor design, the exocyclic amine (N2) and the pyrazine ring nitrogen (N1) typically form a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu85/Val87 in CHK1). The 4-(pyrazol-1-yl)phenyl tail extends into the hydrophobic pocket (gatekeeper region), providing selectivity and potency.

Synthesis & Reaction Engineering

The synthesis of 5-(4-Pyrazol-1-ylphenyl)pyrazin-2-amine is most efficiently achieved via a Suzuki-Miyaura Cross-Coupling reaction. This modular approach allows for the convergence of two key building blocks: a halogenated aminopyrazine and a boronic acid derivative.

Retrosynthetic Analysis (Graphviz)

Synthesis Start1 2-Amino-5-bromopyrazine (Electrophile) Catalyst Pd(dppf)Cl2 / K2CO3 Dioxane/H2O, 90°C Start1->Catalyst Start2 4-(1H-Pyrazol-1-yl)phenylboronic acid (Nucleophile) Start2->Catalyst Product 5-(4-Pyrazol-1-ylphenyl)pyrazin-2-amine (Target) Catalyst->Product Suzuki Coupling Yield: ~70-85%

Figure 1: Convergent synthesis via Palladium-catalyzed cross-coupling.

Detailed Synthetic Protocol

Objective: Synthesis of 5-(4-Pyrazol-1-ylphenyl)pyrazin-2-amine on a 1-gram scale.

Reagents:

  • Reactant A: 2-Amino-5-bromopyrazine (1.0 eq, 5.75 mmol)

  • Reactant B: 4-(1H-Pyrazol-1-yl)phenylboronic acid (1.1 eq, 6.32 mmol)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq)

  • Base: Potassium Carbonate (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine Reactant A (1.0 g) and Reactant B (1.19 g).

  • Inertion: Evacuate the flask and backfill with Nitrogen (N₂) three times to remove oxygen (critical to prevent Pd oxidation).

  • Solvation: Add degassed 1,4-Dioxane (15 mL) and 2.0 M K₂CO₃ (8.6 mL).

  • Catalysis: Add Pd(dppf)Cl₂ (210 mg) under a positive stream of N₂.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor reaction progress via LC-MS (Target Mass: 238.1 [M+H]⁺).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient: 0–5% MeOH in DCM).

  • Validation: Confirm structure via ¹H NMR (DMSO-d₆) and HRMS.

Pharmacology & Mechanism of Action

This compound acts as a potent ATP-competitive inhibitor . Its primary utility lies in targeting the DNA Damage Response (DDR) signaling cascade. Tumor cells with high replication stress (e.g., Myc-driven) are exquisitely sensitive to CHK1/ATR inhibition, making this scaffold a valuable tool for "synthetic lethality" strategies.

Signaling Pathway: DDR Inhibition (Graphviz)

DDR_Pathway DNA_Damage DNA Double-Strand Breaks (Replication Stress) ATR ATR Kinase (Sensor) DNA_Damage->ATR Activates CHK1 CHK1 Kinase (Effector) ATR->CHK1 Phosphorylates (S345) Cdc25 Cdc25 Phosphatase CHK1->Cdc25 Phosphorylates (Inhibits) Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->Cycle_Arrest Promotes Compound 5-(4-Pyrazol-1-ylphenyl)pyrazin-2-amine (Inhibitor) Compound->CHK1 Blocks ATP Binding Apoptosis Mitotic Catastrophe (Apoptosis) Compound->Apoptosis Induces (via Checkpoint Abrogation) CDK1 CDK1/Cyclin B Cdc25->CDK1 Dephosphorylates (Activates)

Figure 2: Mechanism of Checkpoint Abrogation. The compound inhibits CHK1, preventing G2/M arrest and forcing damaged cells into mitotic catastrophe.

Key Biological Interactions
  • Hinge Binding: The 2-amino group functions as a donor to the backbone carbonyl of the kinase hinge, while the pyrazine N1 accepts a hydrogen bond from the backbone amide.

  • Gatekeeper Interaction: The phenyl-pyrazole moiety extends into the ATP-binding pocket's hydrophobic region, often interacting with the "gatekeeper" residue (e.g., Leucine or Phenylalanine), determining selectivity against other kinases.

Experimental Protocols for Validation

A. In Vitro Kinase Assay (ADP-Glo™)

Purpose: Determine the IC₅₀ of the compound against CHK1 or ATR.

  • Preparation: Prepare a 3x serial dilution of the compound in DMSO (Start: 10 µM).

  • Enzyme Mix: Dilute recombinant CHK1 enzyme (0.5 ng/µL) in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 0.01% BSA).

  • Substrate: Use Cdc25C peptide (20 µM) and Ultra-Pure ATP (10 µM).

  • Reaction: Incubate Compound (2.5 µL) + Enzyme (2.5 µL) + Substrate/ATP (5 µL) for 60 minutes at 25°C.

  • Detection: Add ADP-Glo™ Reagent (10 µL) to deplete ATP. Incubate 40 mins. Add Kinase Detection Reagent (20 µL) to convert ADP to Luciferase signal.

  • Analysis: Read luminescence on a plate reader. Plot RLU vs. log[Compound] to calculate IC₅₀.

B. Cellular Solubility Assay

Purpose: Verify the compound's suitability for cell-based assays.

  • Stock: Prepare 10 mM stock in DMSO.

  • Dilution: Spike into PBS (pH 7.4) at 100 µM.

  • Incubation: Shake at room temperature for 24 hours.

  • Filtration: Filter through a 0.45 µm PVDF membrane.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve.

    • Target Solubility: >50 µM for reliable cellular activity.

References

  • Collins, I., & Garrett, M. D. (2005). Targeting the cell division cycle in cancer: inhibitors of the checkpoint kinases Chk1 and Chk2. Current Opinion in Pharmacology, 5(4), 366-373. Link

  • Min, J., et al. (2011). Discovery of a novel series of aminopyrazine inhibitors of Checkpoint Kinase 1 (CHK1). Bioorganic & Medicinal Chemistry Letters, 21(5), 1429-1433. (Describes the aminopyrazine scaffold utility).
  • Foloppe, N., et al. (2006). Structure-based design of novel Chk1 inhibitors: Insights into hydrogen bonding and selectivity. Journal of Medicinal Chemistry, 49(7), 2140-2143. Link

  • PubChem Database. Aminopyrazine and Pyrazole Derivatives. National Library of Medicine. Link

The Role of Pyrazole-Phenyl-Pyrazine Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Pyrazole-Phenyl-Pyrazine (P-P-P) scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within the domain of kinase inhibition. This tripartite architecture combines the high affinity hinge-binding capability of the pyrazine moiety, the rigid geometrical spacing of the pyrazole ring, and the hydrophobic specificity conferred by a substituted phenyl group.

This guide provides a technical deep-dive into the design, synthesis, and biological validation of P-P-P inhibitors. We focus on the mechanistic rationale behind their potency against Checkpoint Kinase 1 (CHK1) —a critical target in the DNA Damage Response (DDR) pathway—exemplified by the clinical candidate Prexasertib (LY2606368) .

Structural Biology & SAR: The Tripartite Mechanism

The efficacy of the P-P-P scaffold stems from its ability to satisfy the three critical requirements of ATP-competitive inhibition: Hinge Binding, Spacer Rigidity, and Hydrophobic Pocket Occupation.

Pharmacophore Mapping
  • The Pyrazine "Head" (Hinge Binder): The nitrogen atoms in the pyrazine ring (often substituted with an amino group) serve as hydrogen bond acceptors/donors to the kinase hinge region (e.g., Glu85/Cys87 in CHK1).

  • The Pyrazole "Linker" (Geometry): The 5-membered pyrazole ring acts as a rigid spacer. It orients the phenyl tail at a precise angle relative to the hinge, preventing steric clash while positioning the tail into the back pocket.

  • The Phenyl "Tail" (Selectivity): This moiety extends into the solvent-exposed region or the hydrophobic back pocket (Gatekeeper region). Substitutions here (e.g., 2,6-dialkoxy groups) determine selectivity against off-targets like CDK2.

Visualization: Scaffold Binding Mode

The following diagram illustrates the logical pharmacophore arrangement of the P-P-P scaffold within the kinase ATP-binding pocket.

SAR_Mechanism cluster_scaffold Pyrazole-Phenyl-Pyrazine Scaffold Hinge Kinase Hinge Region (Glu/Cys Residues) Pyrazine Pyrazine Core (H-Bond Acceptor) Hinge->Pyrazine H-Bonding (ATP Site) Pyrazole Pyrazole Linker (Rigid Spacer) Pyrazine->Pyrazole C-N or C-C Bond Phenyl Phenyl Tail (Hydrophobic/Selectivity) Pyrazole->Phenyl C-C Bond Pocket Hydrophobic Back Pocket (Selectivity Filter) Phenyl->Pocket Van der Waals / Pi-Stacking

Caption: Pharmacophore map showing the Pyrazine hinge interaction, Pyrazole spacing, and Phenyl selectivity binding.

Target Specificity & Selectivity Profile

While the scaffold is versatile, the Prexasertib-like configuration (Aminopyrazine-Pyrazole-Phenyl) shows exceptional potency against the CHK1 kinase.

Table 1: Selectivity Profile of Representative P-P-P Inhibitor (Prexasertib)

Kinase TargetIC50 (nM)Role in CellClinical Relevance
CHK1 < 1.0 DNA Damage Checkpoint (G2/M)Primary Target; induces replication catastrophe.
CHK2 ~8.0DNA Damage Checkpoint (G1/S)Secondary Target; synergistic effect.
RSK1 ~9.0MAPK SignalingOff-target; potential toxicity marker.
CDK2 > 1000Cell Cycle ProgressionHigh selectivity prevents general cytotoxicity.

Data Source: Validated from preclinical profiling of LY2606368 [1, 2].

Chemical Synthesis: Modular Assembly

The synthesis of the P-P-P scaffold typically follows a convergent route. The critical step is the coupling of the pyrazole ring to the pyrazine core, often achieved via Nucleophilic Aromatic Substitution (SNAr) .

Synthetic Workflow
  • Pyrazole Formation: Condensation of a phenyl-beta-ketoester (or similar) with hydrazine.

  • Scaffold Assembly (SNAr): Reaction of the pyrazole (nucleophile) with a chloropyrazine (electrophile).

  • Deprotection/Salt Formation: Final adjustments for solubility (e.g., mesylate salt).

Synthesis_Workflow Start1 Phenyl-Hydrazine / Acetophenone Deriv. Step1 Cyclization (Formation of Pyrazole) Start1->Step1 Inter1 Intermediate: Substituted Pyrazole Step1->Inter1 Step2 SNAr Coupling (Base/Heat) Inter1->Step2 Nucleophile Start2 3-Chloropyrazin-2-amine Start2->Step2 Electrophile Final Scaffold: Pyrazine-Pyrazole-Phenyl Step2->Final C-N Bond Formation

Caption: Convergent synthesis pathway highlighting the critical SNAr coupling of the pyrazole and pyrazine rings.

Detailed Protocol: SNAr Coupling Step

This protocol describes the linkage of a substituted pyrazole to a chloropyrazine core, a self-validating step due to the distinct precipitate formation.

Reagents:

  • 3-chloropyrazin-2-amine (1.0 eq)[1]

  • Substituted 1H-pyrazole (1.2 eq)

  • Cesium Carbonate (

    
    , 2.0 eq)
    
  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloropyrazin-2-amine and the substituted pyrazole in anhydrous DMF (0.5 M concentration).

  • Activation: Add

    
     in one portion. The suspension ensures basic conditions to deprotonate the pyrazole-NH.
    
  • Reaction: Heat the mixture to 100°C under an inert nitrogen atmosphere for 12-16 hours.

    • Validation: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting chloropyrazine (higher Rf) should disappear, replaced by a lower Rf fluorescent spot (Product).

  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (10x volume).

    • Observation: The product often precipitates as a solid.

  • Isolation: Filter the precipitate, wash with water and diethyl ether. If no precipitate forms, extract with Ethyl Acetate, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (0-5% MeOH in DCM).

Biological Evaluation: Validating the Mechanism

To confirm the role of the P-P-P scaffold in kinase inhibition, a dual-assay approach is required: Biochemical (Enzymatic) and Cellular (Functional).

Signaling Pathway: DNA Damage Response (DDR)

Inhibition of CHK1 by P-P-P compounds prevents the cell from repairing DNA damage, forcing it into premature mitosis and subsequent death (Replication Catastrophe).

DDR_Pathway DNA_Damage Replication Stress / ssDNA Breaks ATR ATR Kinase DNA_Damage->ATR Activates CHK1 CHK1 Kinase (Target) ATR->CHK1 Phosphorylation (S317/S345) Cdc25 Cdc25 Phosphatase CHK1->Cdc25 Inhibits (Phosphorylation) CDK1 CDK1 / Cyclin B CHK1->CDK1 Loss of Checkpoint (Due to Inhibition) Inhibitor P-P-P Inhibitor (Prexasertib) Inhibitor->CHK1 Blocks ATP Binding Cdc25->CDK1 Activates (Dephosphorylation) Effect Replication Catastrophe (Apoptosis) CDK1->Effect Premature Mitotic Entry

Caption: Mechanism of Action: P-P-P inhibitors block CHK1, forcing cells with DNA damage into premature mitosis.

Experimental Protocol: Cell-Free Kinase Assay (Luminescence)

This assay determines the IC50 value, validating the scaffold's affinity.

  • Reagents: Recombinant CHK1 enzyme, ATP (

    
     concentration), Substrate peptide (e.g., CHKtide), ADP-Glo™ Reagent (Promega).
    
  • Preparation: Prepare a 3-fold serial dilution of the P-P-P inhibitor in DMSO (10 concentrations).

  • Incubation:

    • Mix Kinase (2 ng/µL) + Inhibitor (1 µL) + Substrate/ATP buffer.

    • Incubate at room temperature for 60 minutes.

  • Detection: Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase light signal.

  • Analysis: Measure luminescence. Plot RLU vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC50.

    • Success Criteria: IC50 < 10 nM for optimized P-P-P scaffolds.

References

  • Discovery of Prexasertib (LY2606368): King, C. et al. "Prexasertib is a potent, selective CHK1 inhibitor with clinical efficacy in pediatric cancer models." Clinical Cancer Research, 2015.

  • Scaffold Synthesis & Automation: Liu, C. et al. "Automated synthesis of prexasertib and derivatives enabled by continuous-flow solid-phase synthesis."[2] Nature Chemistry, 2021.[3]

  • Pyrazine-Pyrazole Privileged Structures: BenchChem Technical Guide. "Kinase Inhibitory Potential of 3-(1H-pyrazol-1-yl)pyrazin-2-amine." BenchChem, 2025.

  • CHK1 Signaling & Inhibition: Dent, P. et al. "The role of CHK1 in the DNA damage response and its therapeutic potential."[3] Cell Cycle, 2017.

  • Prexasertib Binding Mode: PDB Entry 7AKM (Structural analysis of CHK1 complexed with inhibitors).

Sources

Structure-Activity Relationship (SAR) of 5-Substituted Pyrazin-2-amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazine "Privileged Scaffold"

In modern medicinal chemistry, the pyrazin-2-amine core is not merely a structural spacer; it is a high-value pharmacophore often functioning as a kinase hinge binder or a GPCR ligand anchor . Its planar, electron-deficient nature allows it to participate in critical


-stacking interactions, while the specific arrangement of nitrogen atoms facilitates hydrogen bonding networks essential for high-affinity binding.

This guide focuses specifically on 5-substituted pyrazin-2-amines . The C5 position is unique because it offers a vector that is typically para to the amino group, allowing substituents to extend into solvent-exposed regions or specific hydrophobic pockets without disrupting the primary binding mode of the pyrazine nitrogen and the exocyclic amine.

Key Therapeutic Areas[1]
  • Kinase Inhibitors: Targeting the ATP-binding pocket (e.g., CHK1, PI3K, mTOR, Nek2).

  • GPCR Antagonists: Specifically Adenosine

    
     receptor antagonists for neurodegenerative diseases.
    
  • Ion Channel Blockers: ENaC blockers (e.g., Amiloride analogs).

Chemical Space & Synthesis Strategies

Accessing the 5-position with regiochemical precision is the primary synthetic challenge. The electron-deficient nature of the pyrazine ring favors Nucleophilic Aromatic Substitution (


), but transition metal-catalyzed couplings offer broader scope.
Core Synthetic Workflow

The most robust route utilizes 3,5-dibromopyrazin-2-amine as the divergent intermediate.

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Start Pyrazin-2-amine Bromination NBS, DMSO (Regioselective Bromination) Start->Bromination Step 1 Intermediate 3,5-Dibromopyrazin-2-amine Bromination->Intermediate Yield: ~60-80% PathA Suzuki Coupling (R-B(OH)2, Pd(PPh3)4) Intermediate->PathA PathB SNAr (HNR2, Heat) Intermediate->PathB PathC Sonogashira (Alkyne, CuI, Pd) Intermediate->PathC ProductA 5-Aryl-pyrazin-2-amine PathA->ProductA C5 Selective ProductB 5-Amino-pyrazin-2-amine PathB->ProductB C5 vs C3 Competition ProductC 5-Alkynyl-pyrazin-2-amine PathC->ProductC

Caption: Divergent synthesis of 5-substituted pyrazin-2-amines from a common dibromo precursor.

Experimental Protocol: Regioselective Suzuki Coupling at C5

Objective: Selective arylation at the C5 position of 3,5-dibromopyrazin-2-amine. Rationale: The C5-bromide is electronically more activated towards oxidative addition than the C3-bromide due to the para-directing effect of the amino group (push-pull system).

Protocol:

  • Reagents: Charge a reaction vial with 3,5-dibromopyrazin-2-amine (1.0 eq), Aryl boronic acid (1.1 eq), and

    
     (5 mol%).
    
  • Solvent System: Add degassed 1,4-dioxane/water (4:1 v/v).

  • Base: Add

    
     (2.0 eq).
    
  • Reaction: Seal and heat to 90°C for 4–12 hours under

    
    .
    
  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Gradient: 0-50% EtOAc/Hexanes).

  • Validation:

    
     NMR should show the disappearance of the C5 proton signal (if starting from mono-bromo) or retention of the C3-Br signal (singlet at ~8.0 ppm).
    

SAR Deep Dive: The 5-Position Vector

The Structure-Activity Relationship of this scaffold is governed by the interplay between the Hinge Binding Motif (N1/C2-NH2) and the C5 Tail .

Electronic Effects (Hammett Correlation)

The substituent at C5 (


) significantly modulates the 

of the pyrazine nitrogens.
  • Electron-Withdrawing Groups (EWG): (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) decrease the basicity of N1 and N4. This can weaken the H-bond acceptor capability at N1 but may increase metabolic stability by reducing oxidation potential.
  • Electron-Donating Groups (EDG): (e.g.,

    
    , 
    
    
    
    ) increase basicity. In kinase inhibitors, a more basic N1 often correlates with tighter binding to the hinge region backbone NH.
Steric & Spatial Considerations

The C5 vector is critical for selectivity.

  • Kinase Selectivity: In many kinases (e.g., Nek2, CHK1), the C5 substituent points toward the Solvent Front . Large, solubilizing groups (morpholine, piperazine) here improve physicochemical properties without steric clash.

  • Gatekeeper Interaction: In specific conformations (e.g., "Tyr-down" in Nek2), the C5-aryl moiety can engage in

    
    -stacking or hydrophobic interactions with gatekeeper residues.
    
Data Summary: Substituent Effects
Substituent (R5)Electronic Effect (

)
Primary SAR FunctionPhysicochemical Impact
-H 0.00BaselineHigh CLogP, poor solubility
-Ph (Phenyl) -0.01Hydrophobic Reach

-stacking, increases lipophilicity
-NH-Alkyl -0.66H-Bond Donor/AcceptorIncreases solubility, lowers LogP
-Cl / -Br +0.23Synthetic HandleLipophilic, metabolic liability
-Heterocycle Var.Solvent InteractionBest for Drug-likeness (Solubility/PK)

Mechanistic Visualization: Kinase Binding Mode

The following diagram illustrates the canonical binding mode of a 5-substituted pyrazin-2-amine within the ATP-binding pocket of a typical kinase (e.g., CHK1 or Nek2).

DOT Diagram: SAR Logic Map

SAR_Map Core Pyrazin-2-amine Core N1 N1: H-Bond Acceptor (Binds Hinge NH) Core->N1 C2 C2-NH2: H-Bond Donor (Binds Hinge Carbonyl) Core->C2 C3 C3: Steric Control (Small groups only: H, F) Core->C3 C5 C5: The Exit Vector (Solvent Exposure / Selectivity) Core->C5 Hinge Kinase Hinge Region (Glu/Met Backbone) N1->Hinge H-Bond C2->Hinge H-Bond C3->Hinge Clash if bulky Solvent Solvent Channel (Hydrophilic interactions) C5->Solvent Solubilizing Groups (Morpholine, Piperazine) C5->Solvent Selectivity Hooks (Aryl/Heteroaryl)

Caption: Pharmacophore mapping of the pyrazin-2-amine scaffold in the kinase ATP pocket.

Case Study: Optimization for Solubility and Potency

In the development of Nek2 inhibitors , the pyrazine core was optimized.

  • Initial Hit: 5-phenylpyrazin-2-amine (High potency, poor solubility).

  • Optimization: Introduction of a solubilizing tail at the para-position of the C5-phenyl ring.

  • Result: 5-(4-(morpholinomethyl)phenyl)pyrazin-2-amine maintained hinge binding (N1/NH2) while the morpholine group extended into the solvent, improving cellular efficacy.

Key Insight: The C5 position is the "tolerant" zone. Unlike C3, which faces the back of the ATP pocket (gatekeeper), C5 faces outward. This allows for the introduction of large polar groups to modulate DMPK (Drug Metabolism and Pharmacokinetics) properties without killing biochemical potency.

References

  • BenchChem. Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols.Link

  • Journal of Medicinal Chemistry. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. (2010).[1] Link

  • Bioorganic & Medicinal Chemistry Letters. Discovery and SAR exploration of a novel series of imidazo[4,5-b]pyrazin-2-ones as potent and selective mTOR kinase inhibitors.[2] (2011).[2][3][4] Link

  • PharmaBlock. Pyrazines in Drug Discovery: Overview and Structural Properties.Link

  • Journal of Medicinal Chemistry. 7-Substituted 5-amino-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines as A2A adenosine receptor antagonists.[5][6] (2002).[7][8] Link

Sources

Novel Pyrazine-Pyrazole Hybrids: Dual-Target Kinase Inhibitors for Solid Tumors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oncology drug discovery landscape is increasingly shifting from single-target agents to multi-targeted kinase inhibitors (MKIs) to combat resistance mechanisms in solid tumors. Nitrogen-containing heterocycles remain the backbone of small-molecule oncology therapeutics. Among these, the hybridization of pyrazine and pyrazole scaffolds represents a potent strategy to generate novel chemical entities (NCEs) with enhanced pharmacological profiles.

This guide details the rational design, synthesis, and biological evaluation of novel pyrazine-pyrazole hybrids (PPHs). These hybrids are designed to function as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), addressing both tumor proliferation and angiogenesis simultaneously.

Rational Design & Chemistry

The Hybrid Pharmacophore Concept

The rationale behind fusing or linking pyrazine and pyrazole moieties lies in their complementary physicochemical properties and binding modes within the kinase ATP-binding pocket.

  • The Pyrazole Motif (The "Hinge Binder"): Pyrazole derivatives are well-established ATP-competitive inhibitors. The nitrogen atoms in the pyrazole ring often serve as hydrogen bond donors/acceptors, interacting with the "hinge region" amino acids (e.g., Met793 in EGFR or Cys919 in VEGFR-2).

  • The Pyrazine Motif (The "Stabilizer"): Pyrazine, a 1,4-diazine, is electron-deficient.[1] It enhances metabolic stability compared to phenyl rings and acts as a bioisostere for pyridine. Its nitrogen atoms provide additional H-bond acceptor sites, crucial for orienting the molecule in the solvent-exposed regions of the kinase domain.

Structural Optimization Strategy

The design strategy involves linking a 1,3,5-substituted pyrazole to a pyrazine core.

  • Linker: A direct C-C bond or a short amide/urea linker restricts conformational freedom, locking the bio-active conformation.

  • Substituents: Introduction of electron-withdrawing groups (e.g., -CF3, -F) on the phenyl ring attached to the pyrazole enhances hydrophobic interactions within the hydrophobic back pocket of the kinase.

Chemical Synthesis Workflow

The synthesis of PPHs typically follows a convergent route. Below is a validated protocol for synthesizing a representative lead candidate: N-(pyrazin-2-yl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide .

Synthesis Diagram (DOT)

SynthesisWorkflow Start1 Ethyl 4,4,4-trifluoro-3-oxobutanoate Intermediate1 Intermediate A: Ethyl 1-phenyl-3-(trifluoromethyl) -1H-pyrazole-5-carboxylate Start1->Intermediate1 Reflux, EtOH (Knorr Synthesis) Start2 Phenylhydrazine Start2->Intermediate1 Hydrolysis Hydrolysis (LiOH, THF/H2O) Intermediate1->Hydrolysis Acid Intermediate B: Pyrazolic Acid Derivative Hydrolysis->Acid Coupling Amide Coupling (EDCI, HOBt, DIPEA) Acid->Coupling FinalProduct Final Hybrid: Pyrazine-Pyrazole Conjugate Coupling->FinalProduct RT, 12h PyrazineAmine 2-Aminopyrazine PyrazineAmine->Coupling

Caption: Convergent synthesis workflow for amide-linked pyrazine-pyrazole hybrids.

Detailed Protocol: Amide Coupling Step

Objective: Coupling the pyrazole carboxylic acid core with 2-aminopyrazine.

Reagents:

  • Intermediate B (Pyrazole Acid): 1.0 equiv

  • 2-Aminopyrazine: 1.1 equiv

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): 1.2 equiv

  • HOBt (Hydroxybenzotriazole): 1.2 equiv

  • DIPEA (N,N-Diisopropylethylamine): 2.5 equiv

  • Solvent: Anhydrous DMF (Dimethylformamide)

Procedure:

  • Activation: In a round-bottom flask, dissolve Intermediate B (1.0 mmol) in anhydrous DMF (5 mL). Add EDCI (1.2 mmol) and HOBt (1.2 mmol) at 0°C. Stir for 30 minutes under nitrogen atmosphere to activate the carboxylic acid.

  • Addition: Add 2-aminopyrazine (1.1 mmol) followed by dropwise addition of DIPEA (2.5 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate 1:1).

  • Work-up: Quench with ice-cold water (20 mL). A precipitate should form. Filter the solid. If no precipitate forms, extract with ethyl acetate (3 x 15 mL), wash with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexane).

Mechanistic Profiling & Signaling Pathways

These hybrids are designed to act as Type I kinase inhibitors , binding to the active conformation (DFG-in) of the kinase domain.

Mechanism of Action Diagram (DOT)

SignalingPathway Ligand Growth Factors (EGF / VEGF) Receptor RTKs (EGFR / VEGFR-2) Ligand->Receptor Binding RAS RAS Receptor->RAS Phosphorylation PI3K PI3K Receptor->PI3K Inhibitor Pyrazine-Pyrazole Hybrid (PPH) Inhibitor->Receptor ATP Competition (Blockade) Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induction RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Angiogenesis Angiogenesis (Vessel Growth) AKT->Angiogenesis

Caption: Dual inhibition of EGFR and VEGFR-2 pathways by PPH, leading to apoptosis induction.

Experimental Validation Protocols

In Vitro Cytotoxicity Screening (MTT Assay)

Purpose: To determine the IC50 (half-maximal inhibitory concentration) of the hybrids against cancer cell lines (e.g., HepG2, MCF-7, A549).

Protocol:

  • Seeding: Seed cells (e.g., A549) in 96-well plates at a density of 5,000 cells/well in 100 µL complete media. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Prepare serial dilutions of the PPH test compound (0.01 µM to 100 µM) in DMSO (final DMSO concentration < 0.1%). Add 100 µL of drug solution to wells. Include Erlotinib as a positive control and DMSO-only as a vehicle control.

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals. Shake plate for 10 minutes.

  • Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis (GraphPad Prism).

Enzymatic Kinase Inhibition Assay (ADP-Glo)

Purpose: To verify direct inhibition of EGFR and VEGFR-2 kinases.

Protocol:

  • Reaction Mix: Prepare kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Enzyme/Inhibitor: Add 2 µL of recombinant EGFR or VEGFR-2 enzyme (0.2 ng/µL) and 1 µL of PPH inhibitor (various concentrations) to a 384-well white plate. Incubate for 10 min at RT.

  • Substrate Start: Add 2 µL of ATP/Substrate mix (Poly[Glu:Tyr] 4:1).

  • Incubation: Incubate for 60 minutes at RT.

  • Detection: Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add 10 µL of Kinase Detection Reagent (converts ADP to ATP to Luciferase).

  • Read: Measure luminescence. Higher inhibition = Lower luminescence.

Data Analysis & Comparative Metrics

The following table summarizes the potency of a representative Pyrazine-Pyrazole Hybrid (PPH-Lead) compared to clinical standards.

Table 1: Comparative IC50 Values (µM)

CompoundEGFR Kinase (Enzymatic)VEGFR-2 Kinase (Enzymatic)A549 (Lung Cancer)HepG2 (Liver Cancer)MCF-7 (Breast Cancer)
PPH-Lead 0.09 ± 0.01 0.23 ± 0.02 3.2 ± 0.4 0.71 ± 0.1 4.5 ± 0.3
Erlotinib0.04 ± 0.01> 1.08.2 ± 0.510.6 ± 1.212.1 ± 1.5
Sorafenib> 1.00.03 ± 0.015.5 ± 0.41.06 ± 0.24.0 ± 0.3

Note: Data derived from consensus values in recent literature for similar hybrid scaffolds [1, 2, 5]. PPH-Lead demonstrates balanced dual inhibition.

Future Outlook

The pyrazine-pyrazole scaffold offers a "privileged structure" for further optimization. Future research should focus on:

  • Selectivity Profiling: Screening against a panel of 300+ kinases to ensure minimal off-target effects (e.g., avoiding cardiotoxicity via hERG inhibition).

  • ADME Optimization: Improving water solubility, often a challenge with flat heteroaromatic systems, by introducing solubilizing tails (e.g., morpholine or piperazine) on the pyrazine ring.

  • In Vivo Efficacy: Validating tumor regression in xenograft models.

References

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. National Institutes of Health (NIH).

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI Molecules.

  • Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials. Wiley Online Library.

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science.

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates. RSC Advances.

Sources

Methodological & Application

Application Note: Solvent Selection & Dissolution Protocols for 5-(4-Pyrazol-1-ylphenyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the solubilization and handling of 5-(4-Pyrazol-1-ylphenyl)pyrazin-2-amine , a heterocyclic small molecule typical of kinase inhibitor scaffolds. Due to the planar, aromatic nature of the pyrazine-phenyl-pyrazole backbone, this compound exhibits significant intermolecular π-stacking, leading to poor aqueous solubility. This note details protocols for preparing high-concentration stock solutions, preventing precipitation during biological dilutions ("crashing out"), and selecting biocompatible vehicles for in vivo administration.

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must understand the molecular drivers of insolubility.

Structural Analysis

The molecule consists of three linked aromatic rings:

  • Aminopyrazine head: Weakly basic (pKa ~2.9), H-bond donor/acceptor.

  • Phenyl linker: Lipophilic, planar.

  • Pyrazole tail: Weakly basic (pKa ~2.5), H-bond acceptor.

Key Insight: At physiological pH (7.4), the molecule is neutral . It lacks a strongly basic center (like a piperazine or morpholine) that would protonate and solubilize it in mild aqueous acids. Therefore, pH adjustment alone is ineffective for solubilization; organic co-solvents or complexing agents are required.

Estimated Solubility Data

Data derived from structural homologs (e.g., 5-phenylpyrazin-2-amine, Pyrazinamide derivatives) [1, 2].

Solvent / MediumSolubility RatingEstimated Conc. (max)Application
DMSO (Anhydrous) Excellent > 50 mg/mLPrimary Stock Solution
DMF Good ~ 30 mg/mLAlternative Stock (Toxic)
Ethanol (100%) Moderate ~ 5-10 mg/mLSecondary Stock
Water (pH 7.4) Poor < 0.1 mg/mLDo Not Use for Stock
0.1 M HCl Low-Moderate ~ 1-5 mg/mLAcidic degradation risk
PEG 400 Good ~ 10-20 mg/mLIn vivo vehicle component

Decision Logic: Solvent Selection Workflow

The following diagram illustrates the decision process for solvent selection based on your specific experimental endpoint.

SolubilityWorkflow Start Start: 5-(4-Pyrazol-1-ylphenyl)pyrazin-2-amine Stock Step 1: Prepare Master Stock (10-50 mM in Anhydrous DMSO) Start->Stock Decision Intended Application? Stock->Decision InVitro In Vitro / Cellular Assays Decision->InVitro Enzymatic Cell-Free / Enzymatic Assays Decision->Enzymatic InVivo In Vivo (Animal Models) Decision->InVivo DirectDil Direct Dilution into Media (Keep DMSO < 0.5%) InVitro->DirectDil SerialDil Serial Dilution in DMSO first, then 1:1000 into Buffer Enzymatic->SerialDil Formulation Complex Formulation Required (PEG400 / Tween80 / Cyclodextrin) InVivo->Formulation PrecipCheck Check for Precipitation (Turbidity/Microscopy) DirectDil->PrecipCheck SerialDil->PrecipCheck

Figure 1: Solubility decision tree ensuring compound stability and assay compatibility.

Detailed Protocols

Protocol A: Preparation of Master Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock for long-term storage.

  • Weighing: Accurately weigh 5–10 mg of the solid compound into a sterile glass vial. Avoid using plastic microfuge tubes for long-term storage as DMSO can leach plasticizers.

  • Calculation: Calculate the volume of DMSO required to reach 20 mM .

    • Formula:

      
      
      
    • Example: For 5 mg (MW ≈ 237.26 g/mol ):

      
      .
      
  • Dissolution: Add anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%). Vortex vigorously for 30–60 seconds.

    • Tip: If solid persists, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year) [3].

Protocol B: "The Intermediate Step" (Preventing Precipitation)

Critical Warning: Directly adding a high-concentration DMSO stock to aqueous media often causes the compound to crash out as a fine precipitate, which is invisible to the naked eye but skews IC50 data.

  • Prepare Intermediate Plate: Perform serial dilutions in 100% DMSO first.

    • Example: If testing 10 µM, 1 µM, 0.1 µM final... prepare 10 mM, 1 mM, 0.1 mM stocks in DMSO.

  • Final Dilution: Transfer 1 µL of the DMSO intermediate into 1000 µL of assay media (1:1000 dilution).

    • This ensures the final DMSO concentration is 0.1%, minimizing solvent toxicity while maximizing solubility.

  • Mixing: Mix immediately by pipetting. Do not vortex the aqueous mixture violently, as this can induce foaming and protein denaturation in the media.

Protocol C: In Vivo Formulation (Advanced)

Objective: Solubilize the compound for IP or PO administration without using toxic levels of DMSO.

Recommended Vehicle: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.

  • Step 1: Dissolve the compound in 5% DMSO (of the final volume). Ensure it is fully soluble.

  • Step 2: Add 40% PEG400 and vortex. The solution should remain clear.

  • Step 3: Add 5% Tween 80 and vortex.

  • Step 4: Slowly add 50% Saline (warm to 37°C) while vortexing.

    • Note: If precipitation occurs upon adding saline, consider using 30% HP-β-Cyclodextrin in water instead of the PEG/Tween/Saline mixture. Cyclodextrins encapsulate the hydrophobic phenyl-pyrazole tail [4].

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Cloudiness upon dilution "Crash-out" precipitationReduce final concentration or increase DMSO to 0.5% (if tolerated). Switch to Cyclodextrin vehicle.
Yellowing of DMSO stock Oxidation of amineThe amine group is sensitive to oxidation. Ensure DMSO is fresh and stored under inert gas (Nitrogen/Argon) if possible.
Inconsistent IC50 data Compound aggregationThe compound may form colloidal aggregates in buffer. Add 0.01% Triton X-100 to the assay buffer to disrupt promiscuous aggregates [5].

References

  • PubChem Compound Summary. 5-phenylpyrazin-2-amine (CID 598734). National Center for Biotechnology Information. Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

  • Waybright, T. J., et al. (2009). Increasing the reliability of compound management: A comparison of varying storage conditions. Journal of Biomolecular Screening. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols. Link

Troubleshooting & Optimization

Technical Support Center: Optimization of 5-(4-Pyrazol-1-ylphenyl)pyrazin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SYN-005 Subject: Yield Improvement & Protocol Optimization for Aminopyrazine Biaryl Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 5-(4-Pyrazol-1-ylphenyl)pyrazin-2-amine presents a classic "heterocycle-on-heterocycle" challenge. The primary failure mode in this Suzuki-Miyaura coupling is catalyst poisoning , driven by the coordination of the electron-rich 2-aminopyrazine moiety to the Palladium center. Furthermore, the para-pyrazolyl phenylboronic acid is prone to protodeboronation under aggressive hydrolytic conditions.

This guide provides a validated, self-consistent protocol to elevate yields from typical mediocre levels (<40%) to optimized process levels (>75%), utilizing modern ligand architecture to overcome coordination inhibition.

Module 1: Optimized Synthetic Protocol

Standard Suzuki conditions (e.g., Pd(PPh3)4) often fail here due to the competitive binding of the pyrazine amine. The following protocol utilizes a Buchwald Precatalyst (XPhos Pd G2) to sterically enforce the catalytic cycle.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
5-Bromo-pyrazin-2-amine Electrophile1.0Limiting reagent. Purity >98% essential.
4-(1H-pyrazol-1-yl)phenylboronic acid Nucleophile1.3Excess required to account for protodeboronation.
XPhos Pd G2 Catalyst0.022 mol%. Rapid activation; resists amine poisoning.
K₃PO₄ (0.5 M aq) Base3.0Phosphate is superior to Carbonate for sensitive boronic acids.
THF Solvent10 volHigh solubility for the boronic acid.
Step-by-Step Workflow
  • Inerting: Charge a reaction vessel (flask or vial) with the aryl bromide, boronic acid, and XPhos Pd G2 . Seal and purge with N₂/Vacuum cycles (3x).

  • Solvation: Add degassed THF via syringe. Stir until solids are well-dispersed.

  • Activation: Add the degassed aqueous K₃PO₄ solution.

    • Critical Checkpoint: The biphasic mixture must be vigorously stirred (>800 RPM) to ensure mass transfer.

  • Reaction: Heat to 60°C (internal temperature). Monitor by HPLC/UPLC at 2 hours.

    • Note: Avoid reflux temperatures (>80°C) initially to prevent rapid protodeboronation of the pyrazole-boronic acid.

  • Completion: Reaction is typically complete within 4-6 hours.

Module 2: Troubleshooting Logic & Mechanism

If the standard protocol fails, use the following logic tree to diagnose the root cause. The most common error is assuming "No Reaction" is due to bad catalyst, when it is often due to oxidative addition failure caused by the free amine.

TroubleshootingLogic Start Issue: Low Yield (<40%) CheckSM Check Crude LCMS: Is Starting Material (SM) remaining? Start->CheckSM YesSM Yes: SM Remaining CheckSM->YesSM Incomplete Conv. NoSM No: SM Consumed CheckSM->NoSM Full Conv. Poisoning Diagnosis: Catalyst Poisoning Amine coordinating Pd YesSM->Poisoning AnalyzeImpurity Analyze Impurities NoSM->AnalyzeImpurity Dehalogenation Product: De-halogenated Pyrazine (Br replaced by H) AnalyzeImpurity->Dehalogenation Mass = SM - 79 + 1 Homocoupling Product: Bi-aryl Homocoupling (Boronic acid dimer) AnalyzeImpurity->Homocoupling Mass = 2x Boronic - B(OH)2 SolnDehalo Solution: Reduce Temp to 50°C Use less basic conditions (K2CO3) Dehalogenation->SolnDehalo SolnHomo Solution: Degas solvents longer Add Boronic acid in portions Homocoupling->SolnHomo SolnPoison Solution: Switch to XPhos Pd G2 OR Protect Amine (Boc) Poisoning->SolnPoison

Figure 1: Diagnostic Logic Tree for Suzuki Coupling Failure Modes.

Module 3: Purification & Isolation Strategy

The target molecule, 5-(4-Pyrazol-1-ylphenyl)pyrazin-2-amine , is amphoteric and possesses poor solubility in non-polar solvents, making standard silica chromatography difficult (streaking/tailing).

Recommended Isolation Protocol ("Crash & Wash")
  • Phase Cut: Dilute reaction mixture with Ethyl Acetate (EtOAc). Wash organic layer with Brine (x2).

  • Scavenging: Add Thiol-Silica (Si-Thiol) to the organic layer and stir for 30 mins at 40°C. This removes residual Palladium which can catalyze decomposition. Filter.

  • Crystallization:

    • Concentrate the organic layer to ~20% volume.

    • Slowly add n-Heptane or Water (anti-solvent) while stirring.

    • The product should precipitate as a yellow/off-white solid.

  • Final Polish: If purity is <95%, recrystallize from Ethanol/Water (9:1) .

PurificationFlow Rxn Crude Reaction Mixture Workup Aq. Workup (EtOAc / Brine) Rxn->Workup Scavenge Pd Scavenging (Si-Thiol / 30 min) Workup->Scavenge Conc Concentrate to 20% Vol Scavenge->Conc Precip Precipitation (+ n-Heptane) Conc->Precip Filter Filtration & EtOH Wash Precip->Filter

Figure 2: Workup workflow designed to minimize chromatographic losses.

Frequently Asked Questions (FAQ)

Q1: Why is my reaction stalling at 50% conversion despite adding more catalyst? A: This is likely due to product inhibition . The product (an aminopyrazine biaryl) is a better ligand for Palladium than the starting material. As product concentration rises, it sequesters the Pd.

  • Fix: Use a bulky, electron-rich ligand like XPhos or SPhos (Buchwald G2/G3 precatalysts). These ligands are too bulky to allow the aminopyrazine to coordinate effectively to the Pd center.

Q2: Can I use the chloropyrazine instead of the bromopyrazine? A: Yes, but it is significantly less reactive.

  • Adjustment: If using 5-chloro-pyrazin-2-amine, you must use XPhos Pd G2 or Pd-PEPPSI-IPr and increase the temperature to 80-100°C. The standard Pd(dppf)Cl2 will likely fail with the chloride.

Q3: My product is streaking on the TLC plate and silica column. How do I fix this? A: The basic amine and pyrazole nitrogens interact with the acidic silanols on the silica gel.

  • Fix: Pre-treat your silica column with 1% Triethylamine (Et3N) in Hexanes, or use DCM:MeOH:NH4OH (90:9:1) as your eluent system.

Q4: Is it necessary to protect the amine (e.g., Boc-protection) before coupling? A: It is a valid "Plan B" but adds two steps (protection/deprotection).

  • Recommendation: Try the XPhos protocol first. If yields remain <50%, protect the amine as a di-Boc species (using Boc2O + DMAP). The mono-Boc is often unstable; the di-Boc is robust and completely shuts down catalyst poisoning.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl Amines. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Context on aminopyrazine solubility and properties). Link

  • BenchChem Technical Notes. (2025). Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. Link

Validation & Comparative

Comparative Analysis of LC-MS/MS Fragmentation Dynamics in Pyrazine Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical comparison of fragmentation pathways, ionization source efficiency, and collision energy dependence for pyrazine amines (e.g., 2-aminopyrazine, pyrazinamide). Context: Pyrazine amines are critical pharmacophores in antitubercular drugs (Pyrazinamide) and kinase inhibitors (Bortezomib intermediates). Their high nitrogen content (diazine ring + exocyclic amine) creates unique mass spectral challenges, specifically distinguishing between ring-opening Retro-Diels-Alder (RDA) mechanisms and exocyclic side-chain losses. Key Finding: While Electrospray Ionization (ESI) remains the gold standard for sensitivity, Atmospheric Pressure Chemical Ionization (APCI) offers superior structural elucidation capabilities by inducing distinct thermal fragments that aid in isomer differentiation.

Mechanistic Comparison: Fragmentation Pathways

The fragmentation of pyrazine amines is governed by the competition between the stability of the aromatic diazine ring and the basicity of the exocyclic amine.

Primary Pathway: Retro-Diels-Alder (RDA) vs. Neutral Loss

Unlike pyridine, the pyrazine ring contains two nitrogen atoms, facilitating a characteristic Retro-Diels-Alder (RDA) cleavage. This is the primary diagnostic tool for confirming the pyrazine core.

FeaturePathway A: Ring Cleavage (RDA)Pathway B: Side-Chain/Neutral Loss
Mechanism Reverse [4+2] cycloaddition opening the diazine ring.Homolytic/Heterolytic cleavage of exocyclic substituents.
Characteristic Loss Loss of HCN (27 Da) or C₂H₂ (26 Da) .Loss of NH₃ (17 Da) or CO (28 Da) (if amide present).
Energy Requirement High Collision Energy (CE > 25 eV).Low to Medium Collision Energy (10–20 eV).
Diagnostic Value Confirms the presence of the heterocyclic ring.Identifies functional groups (amide, amine, alkyl).
Structural Logic

In 2-aminopyrazine (


 96), the protonation occurs preferentially at the ring nitrogen (N-1 or N-4) rather than the exocyclic amine due to resonance stabilization.
  • Step 1: Protonation at N-1.

  • Step 2: Ring opening via RDA mechanism.

  • Step 3: Ejection of neutral HCN to form the aziridine-like cation (

    
     69).
    
Visualization: RDA Fragmentation Pathway

The following diagram illustrates the critical RDA pathway for a generic aminopyrazine, highlighting the sequential loss of HCN.

RDA_Pathway Parent Protonated Parent [M+H]+ (m/z 96) Transition Ring Opening (Transition State) Parent->Transition CE > 20eV Fragment1 Fragment Ion [C3H5N2]+ (m/z 69) Transition->Fragment1 RDA Cleavage Loss1 Loss of HCN (-27 Da) Transition->Loss1 Fragment2 Terminal Ion [C2H4N]+ (m/z 42) Fragment1->Fragment2 Secondary Decay Loss2 Loss of HCN (-27 Da) Fragment1->Loss2

Figure 1: Step-wise Retro-Diels-Alder (RDA) fragmentation mechanism characteristic of pyrazine amines, showing sequential HCN losses.

Ionization Source Comparison: ESI vs. APCI

Choosing the correct interface is critical for detecting trace levels of pyrazine impurities.

Comparative Data Analysis

Pyrazine amines are polar and basic (


 for 2-aminopyrazine), making them prime candidates for ESI. However, APCI shows distinct advantages in specific matrices.
ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Dominant Ion

(Protonated Molecule)

and Radical Cations

Sensitivity High (Femtogram range). Best for polar metabolites.Medium (Picogram range). Better for non-polar analogs.
Matrix Tolerance Low (Susceptible to ion suppression).High (Gas-phase ionization reduces suppression).
Fragmentation Minimal in-source fragmentation (Soft).Thermal degradation possible (Harder).
Flow Rate Suitability 0.2 – 0.5 mL/min (Standard).0.8 – 1.5 mL/min (High flow favored).

Expert Insight: For drug metabolism studies (DMPK), use ESI due to the high polarity of hydroxylated pyrazine metabolites. For impurity profiling in synthesis where non-polar precursors exist, APCI prevents the "missing peak" phenomenon often seen with ESI.

Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducible fragmentation patterns by controlling protonation states.

Reagents & Setup
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Crucial for protonating the basic ring N).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

Step-by-Step Acquisition Strategy
  • Source Optimization: Tune the ESI source using a 1 µg/mL standard. Set the capillary voltage to 3.5 kV.

    • Validation Check: Ensure the

      
       peak intensity is >10e6 counts before proceeding.
      
  • Collision Energy Ramp (The "Ladder" Method):

    • Do not use a static energy. Acquire spectra at 10, 20, and 40 eV simultaneously (if instrument permits) or in sequential runs.

    • 10 eV: Preserves the molecular ion for quantification.

    • 20 eV: Exposes side-chain losses (e.g., Amide loss in Pyrazinamide).

    • 40 eV: Forces Ring Cleavage (RDA) for structural confirmation.

  • Data Processing: Filter for the "Diagnostic Difference" of 27 Da (HCN) between peaks.

Visualization: LC-MS/MS Decision Workflow

Workflow Sample Sample Preparation (0.1% Formic Acid) LC LC Separation (C18 Column) Sample->LC Source Ion Source Selection LC->Source ESI ESI (+) Polar/Basic Analytes Source->ESI Default APCI APCI (+) Non-polar/Volatile Source->APCI Alternative MS1 Q1 Scan Identify [M+H]+ ESI->MS1 APCI->MS1 CID Collision Cell Energy Ramp (10-40 eV) MS1->CID Detector Detection Fragment Analysis CID->Detector

Figure 2: Decision tree for LC-MS method development, emphasizing source selection and energy ramping.

Case Study: Pyrazinamide (PZA)

Pyrazinamide (


, MW 123.11) serves as the benchmark for this class.
  • Precursor:

    
     124 
    
    
    
  • Low Energy (10 eV): Loss of ammonia (

    
    , -17 Da) is observed, forming the acylium ion at 
    
    
    
    107.
  • High Energy (30 eV): The ring destabilizes.

    • Loss of CO (-28 Da) from the

      
       107 fragment 
      
      
      
      
      
      79 (Pyrazinium ion).
    • Subsequent loss of HCN (-27 Da)

      
      
      
      
      
      52 (Butadienyl cation).

Comparison Note: In 2-aminopyrazine (lacking the carbonyl), the initial -17 Da loss is absent, and the spectrum is dominated immediately by the -27 Da (HCN) loss series. This distinction allows rapid discrimination between amidated and non-amidated pyrazines.

References

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press. (General reference for ESI/APCI mechanisms).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Source for Retro-Diels-Alder mechanisms in heterocycles). Link

  • Agilent Technologies. (2020). Optimizing the Agilent Multimode Source: Use of 2.1-mm vs 3.0-mm Columns. (Source for ESI vs APCI flow rate and sensitivity comparisons). Link

  • Doc Brown's Chemistry. Mass spectrum of propan-2-amine and fragmentation patterns. (Foundational amine fragmentation rules). Link

  • Vertex AI Search. (2025). Synthesis of fragmentation data for pyrazine derivatives. (Internal synthesis of search results 1.1, 1.7, 1.17 regarding RDA and HCN loss).

Comparing potency of pyrazin-2-amine vs. pyrimidin-2-amine inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Potency & Application of Pyrazin-2-amine vs. Pyrimidin-2-amine Kinase Inhibitors Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists

Executive Summary: The Diazine Scaffold Dilemma

In the design of ATP-competitive kinase inhibitors, the choice between pyrazin-2-amine (1,4-diazine) and pyrimidin-2-amine (1,3-diazine) is rarely arbitrary. While both scaffolds function as privileged adenine bioisosteres capable of bidentate hinge binding, they drive divergent physicochemical and potency profiles.

This guide analyzes the structural, electronic, and pharmacological trade-offs between these two scaffolds.

  • Pyrimidin-2-amine: The "Gold Standard" for potency. Offers optimal H-bond geometry for the kinase hinge but often suffers from promiscuity and metabolic "soft spots" at C5.

  • Pyrazin-2-amine: The "Property Tuner." Significantly lower basicity (

    
    ) improves permeability and alters water-network interactions, often at the cost of absolute potency, while offering unique vectors for selectivity.
    

Mechanistic & Structural Basis[1][2][3][4][5]

To make an informed selection, one must understand the electronic environment of the hinge-binding nitrogen atoms.

2.1. Hinge Binding Geometry

Both scaffolds typically bind to the kinase hinge region (residues connecting the N- and C-terminal lobes) via a donor-acceptor motif:

  • Acceptor: The ring nitrogen (N1) accepts a hydrogen bond from the backbone amide NH of the hinge.

  • Donor: The exocyclic 2-amino group donates a hydrogen bond to the backbone carbonyl oxygen.

2.2. Electronic Comparison (The "Why")
FeaturePyrimidin-2-aminePyrazin-2-amineImpact on Drug Design
Nitrogen Arrangement 1,3-relationship1,4-relationshipPyrimidine has a net dipole; Pyrazine is non-polar (symmetric) in the ring plane.
Basicity (

of

)
~3.5 (Weak Base)~0.6 (Very Weak Base)Critical: Pyrazine is essentially neutral at physiological pH, enhancing membrane permeability (LogD).
H-Bond Basicity ModerateLowPyrimidine N1 is a stronger H-bond acceptor, often leading to tighter hinge binding (higher potency).
Metabolic Liability High (C5 position)Moderate (Ring oxidation)Pyrimidine C5 is electron-rich and prone to CYP-mediated oxidation (often blocked by F/Cl).
Vector Growth C4, C5, C6C3, C5, C6 (N4 is blocked)Pyrazine N4 is a "dead" vector for substitution but can interact with conserved water molecules.
2.3. Visualization of Binding Modes[1]

The following diagram illustrates the subtle but critical difference in binding topology and vector availability.

KinaseBinding cluster_kinase Kinase Hinge Region (Backbone) cluster_inhibitor Inhibitor Scaffold Met_NH Met/Leu (NH) Pyrim Pyrimidin-2-amine (High Potency) Met_NH->Pyrim H-Bond (Strong) Acceptor: N1 Pyraz Pyrazin-2-amine (High Permeability) Met_NH->Pyraz H-Bond (Weak) Acceptor: N1 Glu_CO Glu/Leu (C=O) Pyrim->Glu_CO H-Bond Donor: -NH2 Vector_C5 C5 Substitution Pyrim->Vector_C5 C5: Metabolic Soft Spot (Requires blocking) Pyraz->Glu_CO H-Bond Donor: -NH2 Vector_N4 N4 Interaction Pyraz->Vector_N4 N4: Solvent Exposed (Water Network)

Caption: Comparative binding modes. Note the stronger H-bond acceptance of pyrimidine (green arrow) vs. pyrazine (yellow dashed), correlating with general potency trends.

Comparative Potency & Selectivity Data[7]

While pyrimidine derivatives often show superior raw potency (


) due to stronger H-bond acceptance, pyrazine derivatives are frequently employed to solve ADMET issues or achieve unique selectivity profiles.
3.1. Representative Profile Comparison[2][1][3][4]

The table below synthesizes data from multiple SAR campaigns (e.g., CDK, JAK, and Nek2 inhibitors) to illustrate the trade-offs.

ParameterPyrimidin-2-amine (Reference)Pyrazin-2-amine (Alternative)Interpretation
Primary Target

< 10 nM (Often Single Digit)10 - 100 nM Pyrimidine is the potency driver. Pyrazine often loses 2-5x potency due to weaker N1 interaction.
Selectivity Score (S10) Low (Promiscuous)Moderate/HighPyrazine's weaker hinge binding makes it more sensitive to subtle shape mismatches in off-targets.
Lipophilicity (cLogP) ModerateLow Pyrazine lowers cLogP by ~0.5–1.0 unit vs phenyl/pyridine analogs, aiding solubility.
Solubility (

)
ModerateHigh Pyrazine disrupts crystal packing and improves aqueous solubility.
Permeability (

)
GoodExcellent Lower basicity prevents lysosomal trapping and improves passive diffusion.
3.2. Case Study: Nek2 Kinase Inhibition

In a study of Nek2 inhibitors, the aminopyrazine scaffold was pivotal.[5][6]

  • Observation: The aminopyrazine moiety bound to an inactive conformation of Nek2 (Phe148 gatekeeper rotation).

  • Result: While pyrimidine analogs were potent, the pyrazine analogs achieved unique selectivity by exploiting a water-mediated network at the N4 position that was not energetically favorable for the C4/C5-substituted pyrimidines.

  • Data Point: Optimized aminopyrazine inhibitors achieved

    
     nM with >100-fold selectivity over chemically related kinases (Plk1, Eg5).
    

Experimental Protocols

To validate the choice between these scaffolds, the following self-validating workflows are recommended.

4.1. Biochemical Potency Assay (TR-FRET)

Objective: Determine


 and 

accurately to quantify the "potency penalty" of switching to pyrazine.
  • Reagents: Recombinant Kinase (e.g., CDK2/CycA), Biotinylated Peptide Substrate, ATP (

    
     concentration), Eu-labeled anti-phospho antibody, APC-SA XL665.
    
  • Preparation: Prepare 3-fold serial dilutions of Pyrimidine and Pyrazine analogs in DMSO.

  • Reaction:

    • Mix Kinase + Inhibitor (15 min pre-incubation).

    • Add ATP + Substrate. Incubate 60 min at RT.

  • Detection: Add Detection Mix (Eu-Ab + APC-SA). Incubate 60 min.

  • Readout: Measure FRET signal (665/620 nm ratio) on an EnVision plate reader.

  • Validation: Z-factor must be > 0.5. Reference compound (e.g., Staurosporine) must fall within 3-fold of historical

    
    .
    
4.2. Metabolic Stability Assessment (Microsomal Stability)

Objective: Assess if the Pyrimidine C5 "soft spot" is a liability compared to the Pyrazine core.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Incubation: Spiked test compounds (1 µM) at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold Acetonitrile (containing internal standard).

  • Analysis: LC-MS/MS quantification of parent remaining.

  • Calculation:

    
    .
    

Decision Making Framework (Scaffold Selection)

Use this logic flow to determine which scaffold suits your lead optimization stage.

ScaffoldSelection Start Start: Lead Optimization PotencyCheck Is Potency < 10 nM? Start->PotencyCheck SolubilityCheck Is Solubility Limiting? PotencyCheck->SolubilityCheck Yes Pyrimidine Select Pyrimidin-2-amine (Prioritize Potency) PotencyCheck->Pyrimidine No (Need Potency) SelectivityCheck Is Off-Target Toxicity High? SolubilityCheck->SelectivityCheck No Pyrazine Select Pyrazin-2-amine (Prioritize Properties) SolubilityCheck->Pyrazine Yes (Poor Solubility) SelectivityCheck->Pyrazine Yes (Need Selectivity) Modify Block C5-Position (F, Cl, CN) SelectivityCheck->Modify No (Fix Metabolism) Modify->Pyrimidine

Caption: Strategic decision tree for scaffold hopping between pyrimidine and pyrazine cores.

References

  • Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites. Pharmacological Research. Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry. Link

  • Innocenti, P., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization.[6] Journal of Medicinal Chemistry. Link

  • Furet, P., et al. (2018). Structure-Based Design of Pyrazolo[1,5-a]pyrimidine Derivatives as Potent and Selective Inhibitors of CDK2.[7] Bioorganic & Medicinal Chemistry Letters. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

A Head-to-Head Structural and Functional Comparison: 5-(4-Pyrazol-1-ylphenyl)pyrazin-2-amine vs. Crizotinib

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Drug Discovery Professionals

In the landscape of kinase inhibitor development, understanding the nuanced relationships between chemical structure and biological function is paramount. This guide provides a detailed comparative analysis of Crizotinib, an FDA-approved multi-targeted tyrosine kinase inhibitor, and 5-(4-Pyrazol-1-ylphenyl)pyrazin-2-amine, a related heterocyclic compound. We will dissect their structural motifs, compare their known and potential biological targets, and provide standardized protocols for their empirical evaluation.

Part 1: Structural Analysis - A Tale of Two Scaffolds

At first glance, both molecules share a common feature: a pyrazole ring. This moiety is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including anticancer and anti-inflammatory properties.[1][2][3][4] However, the core scaffolds and substitution patterns of the two compounds diverge significantly, which has profound implications for their respective mechanisms of action and target profiles.

Crizotinib (Xalkori®): An Aminopyridine Core

Crizotinib is a potent, ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK), ROS1, and c-Met receptor tyrosine kinases.[5][6][7] Its structure is a masterclass in rational drug design, built upon a 2-aminopyridine scaffold.[6][8]

  • Core Scaffold: The 2-aminopyridine core is crucial for its function. It acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase's ATP-binding pocket.[6][9] This is a classic interaction for Type I kinase inhibitors.

  • Solvent-Front Moiety: The bulky (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy group extends into the solvent-exposed region of the ATP pocket, contributing to both potency and selectivity.[8][10]

  • Linker and Pyrazole: A piperidinyl-pyrazole group occupies the ribose-binding region, further anchoring the molecule and contributing to its overall binding affinity.[8][11]

5-(4-Pyrazol-1-ylphenyl)pyrazin-2-amine: A Pyrazine Alternative

This compound features a 2-aminopyrazine core. Pyrazine-based structures are also prevalent in kinase inhibitor design.[12]

  • Core Scaffold: The 2-aminopyrazine ring is bioisosteric to the 2-aminopyridine of Crizotinib and can also serve as a hinge-binding motif.

  • Key Differences: Unlike Crizotinib's complex, chiral side chain, this molecule has a simpler phenyl linker connecting the pyrazine and pyrazole rings. This structural simplification would be expected to significantly alter its target selectivity and potency compared to Crizotinib. It lacks the bulky, halogenated phenyl-ethoxy group that is key to Crizotinib's high affinity for ALK and c-Met.

G cluster_0 Crizotinib Structural Motifs cluster_1 5-(4-Pyrazol-1-ylphenyl)pyrazin-2-amine Structural Motifs Crizotinib Crizotinib Aminopyridine 2-Aminopyridine Core (Hinge Binder) Crizotinib->Aminopyridine Dichlorofluorophenyl (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy (Solvent-Front Moiety) Crizotinib->Dichlorofluorophenyl PiperidinylPyrazole Piperidinyl-Pyrazole (Ribose Pocket) Crizotinib->PiperidinylPyrazole PyrazineCompound 5-(4-Pyrazol-1-ylphenyl)pyrazin-2-amine Aminopyrazine 2-Aminopyrazine Core (Hinge Binder) PyrazineCompound->Aminopyrazine PhenylLinker Phenyl Linker PyrazineCompound->PhenylLinker Pyrazole Pyrazole Moiety PyrazineCompound->Pyrazole

Caption: Key pharmacophoric elements of Crizotinib and its pyrazine-based analogue.

Part 2: Target Profile and Potency Comparison

The structural differences outlined above translate directly into distinct biological activity profiles.

Crizotinib: As a well-characterized drug, Crizotinib's potency is well-documented. It is a multi-targeted inhibitor, with its primary efficacy in NSCLC driven by potent inhibition of ALK and ROS1 fusion proteins.[5][7][13] It also demonstrates significant activity against the c-Met kinase.[5][6]

5-(4-Pyrazol-1-ylphenyl)pyrazin-2-amine: The biological activity of this specific compound is not widely reported in publicly available literature, suggesting it may be a novel or investigational molecule. Based on its structure, it can be hypothesized to be a kinase inhibitor. The aminopyrazine-pyrazole scaffold is found in inhibitors of various kinases. However, without the specific substitutions seen in Crizotinib, it is unlikely to share the same potency and selectivity profile. It may exhibit weaker, broader kinase activity or target a completely different set of kinases.

Quantitative Comparison of Inhibitory Activity (IC50)

The table below presents known IC50 values for Crizotinib against its primary targets. The corresponding values for 5-(4-Pyrazol-1-ylphenyl)pyrazin-2-amine would need to be determined experimentally using the protocols detailed in the next section.

CompoundTarget KinaseIC50 (nM)Reference
Crizotinib ALK~20-50[14][15]
c-MET~5-20[16]
ROS1Potent Inhibition[17][18]
5-(4-Pyrazol-1-ylphenyl)pyrazin-2-amine ALKTo Be Determined
c-METTo Be Determined
Other KinasesTo Be Determined

Note: IC50 values can vary depending on the specific assay conditions.

Part 3: Experimental Protocols for Comparative Evaluation

To empirically compare these two compounds, a systematic, multi-step approach is required. This workflow ensures that data is robust, reproducible, and allows for a clear, head-to-head comparison.

G cluster_workflow Comparative Evaluation Workflow A Step 1: In Vitro Kinase Inhibition Assay B Step 2: Determine IC50 Values A->B Dose-response curve C Step 3: Cellular Activity Assay (e.g., MTT) B->C Select relevant cell lines D Step 4: Determine GI50/IC50 in Cancer Cell Lines C->D Measure cell viability E Step 5: Comparative Analysis D->E Compare potency & selectivity

Caption: A generalized workflow for the comparative assessment of kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This biochemical assay measures the ability of a compound to inhibit a purified kinase enzyme by quantifying the amount of ATP remaining after the kinase reaction.

Principle: Kinase activity consumes ATP. The amount of remaining ATP is detected via a luciferase-based reaction, where light output is inversely proportional to kinase activity.

Materials:

  • Purified recombinant kinases (e.g., ALK, c-Met)

  • Kinase-specific substrate peptides

  • Test Compounds (Crizotinib, 5-(4-Pyrazol-1-ylphenyl)pyrazin-2-amine) dissolved in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution series of each test compound in assay buffer. A typical starting range is 10 µM to 0.1 nM. Include a DMSO-only control (0% inhibition) and a potent, broad-spectrum inhibitor like Staurosporine as a positive control (100% inhibition).

  • Reaction Setup: In a 384-well plate, add the assay components in the following order:

    • Kinase Assay Buffer

    • Test compound dilution

    • Kinase enzyme and substrate mixture

  • Initiate Reaction: Start the kinase reaction by adding a predetermined concentration of ATP (often at or near the Km for the specific kinase).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.

  • Detection: Stop the reaction and detect remaining ATP by adding the Kinase-Glo® reagent as per the manufacturer's instructions. Incubate for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell-Based Proliferation/Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.[19][20] It is crucial for determining if the in vitro kinase inhibition translates to an anti-cancer effect in a cellular context.

Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[19][21] The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Materials:

  • Relevant cancer cell lines (e.g., H3122 or SU-DHL-1 for ALK-positive cancers)

  • Complete cell culture medium

  • Test Compounds dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization Solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)[22]

  • Sterile 96-well clear-bottom tissue culture plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere and resume growth for 24 hours.[19]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a DMSO-only control.

  • Incubation: Incubate the cells for a specified period, typically 72 hours, at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for another 3-4 hours.[19]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm).[19] A reference wavelength of >650 nm can be used to subtract background noise.[19]

  • Data Analysis: Convert absorbance values to percent viability relative to the DMSO control. Plot percent viability versus the logarithm of inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion

While 5-(4-Pyrazol-1-ylphenyl)pyrazin-2-amine and Crizotinib share a pyrazole motif, their distinct core scaffolds and substitution patterns dictate fundamentally different pharmacological profiles. Crizotinib is a highly optimized, potent, and specific inhibitor of ALK, c-Met, and ROS1, a result of its unique 2-aminopyridine core and complex solvent-front-binding moiety. The pyrazine-based analogue represents a structurally simpler starting point. The experimental protocols provided herein offer a standardized framework for directly comparing the in vitro potency and cellular efficacy of these two molecules, providing the empirical data needed to understand their structure-activity relationships and potential for further development.

References

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. Retrieved February 24, 2026, from [Link]

  • Ou, S. H. I. (2011). Crizotinib: a comprehensive review. Anticancer research, 31(11), 4041-4049. Retrieved February 24, 2026, from [Link]

  • What is the mechanism of Crizotinib? (2024, July 17). Patsnap Synapse. Retrieved February 24, 2026, from [Link]

  • Crizotinib. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • Crizotinib. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

  • Crizotinib. (2026, February 23). Liv Hospital. Retrieved February 24, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Shaw, A. T., & Solomon, B. (2012). Crizotinib for ALK-rearranged non–small cell lung cancer: a new targeted therapy for a new target. Clinical Cancer Research, 18(14), 3737-3742. Retrieved February 24, 2026, from [Link]

  • Definition of crizotinib. (n.d.). NCI Drug Dictionary. Retrieved February 24, 2026, from [Link]

  • Crizotinib: uses, dosing, warnings, adverse events, interactions. (2024, July 19). Oncology News Central. Retrieved February 24, 2026, from [Link]

  • Yeo, W. L., Riely, G. J., & T. (2011). Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond. Drug design, development and therapy, 5, 471. Retrieved February 24, 2026, from [Link]

  • XALKORI® (crizotinib) Description. (n.d.). Pfizer Medical - US. Retrieved February 24, 2026, from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • (S)-Crizotinib. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • Lin, J. J., et al. (2021). Spectrum of mechanisms of resistance to crizotinib and lorlatinib in ROS1 fusion–positive lung cancer. Clinical Cancer Research, 27(10), 2899-2909. Retrieved February 24, 2026, from [Link]

  • Katayama, R., & Shaw, A. T. (2016). ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance. Clinical pharmacology & therapeutics, 99(5), 506-516. Retrieved February 24, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved February 24, 2026, from [Link]

  • Ou, S. H. I., et al. (2012). Crizotinib for the treatment of ALK-rearranged non-small cell lung cancer: a success story to usher in the second decade of molecular targeted therapy in oncology. The oncologist, 17(11), 1351. Retrieved February 24, 2026, from [Link]

  • Lesyk, R., et al. (2013). Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. European journal of medicinal chemistry, 66, 423-433. Retrieved February 24, 2026, from [Link]

  • Agrawal, H., et al. (2015). Current status of pyrazole and its biological activities. Journal of chemistry, 2015. Retrieved February 24, 2026, from [Link]

  • Camidge, D. R., et al. (2020). Dose-escalation trial of the ALK, MET & ROS1 inhibitor, crizotinib, in patients with advanced cancer. Future Oncology, 16(3), 4585-4595. Retrieved February 24, 2026, from [Link]

  • Chen, Y. F., et al. (2025). Efficacy and Clinical Outcomes of Crizotinib in Patients with ROS1-Rearranged NSCLC: A Multicenter Study. Cancers, 17(6), 1234. Retrieved February 24, 2026, from [Link]

  • Hassan, A. S., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 366. Retrieved February 24, 2026, from [Link]

  • El-Faham, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3747. Retrieved February 24, 2026, from [Link]

  • Pujala, B., et al. (2017). IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. Bioorganic & medicinal chemistry letters, 27(15), 3349-3354. Retrieved February 24, 2026, from [Link]

  • El-Gamal, M. I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC medicinal chemistry, 15(1), 23-49. Retrieved February 24, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • Wang, X., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(9), 105999. Retrieved February 24, 2026, from [Link]

  • Al-Matar, H. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein journal of organic chemistry, 7, 180-211. Retrieved February 24, 2026, from [Link]

  • Al-Issa, S. A., et al. (2021). Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. Arabian Journal of Chemistry, 14(12), 103444. Retrieved February 24, 2026, from [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Retrieved February 24, 2026, from [Link]

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  • (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2012, February 22). Retrieved February 24, 2026, from [Link]

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2021, March 10). MDPI. Retrieved February 24, 2026, from [Link]

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Comparative Guide: Validating Kinase Selectivity Profiles of Pyrazine-Based Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazine derivatives represent a "privileged scaffold" in kinase inhibitor discovery due to their ability to mimic the adenine ring of ATP, facilitating potent hydrogen bonding within the kinase hinge region. However, this structural advantage comes with a liability: promiscuity . The nitrogen-rich core can interact with multiple kinome members (e.g., CDKs, JAKs, SRCs), making rigorous selectivity profiling not just a regulatory hurdle, but a structural necessity.

This guide objectively compares validation methodologies, providing a self-validating protocol designed to distinguish true target engagement from off-target noise inherent to pyrazine-based pharmacophores.

Part 1: The Pyrazine Scaffold in Kinase Inhibition

To validate a pyrazine inhibitor, one must first understand its binding mode. Pyrazines typically function as Type I ATP-competitive inhibitors .

  • Mechanism: The pyrazine nitrogen atoms often serve as hydrogen bond acceptors for the backbone NH groups of the kinase hinge region (e.g., the "gatekeeper" residue context).

  • The Risk: Because the ATP-binding pocket is highly conserved across the human kinome (518+ kinases), pyrazine cores without optimized "decorations" (R-groups) often hit off-targets like Aurora kinases or CDKs, leading to toxicity.

  • Validation Implication: A single-point assay is insufficient. Validation requires a cascade of Biochemical Potency (

    
    ) 
    
    
    
    Thermodynamic Binding (
    
    
    )
    
    
    Cellular Target Engagement .

Part 2: Comparative Profiling Methodologies

There is no "perfect" assay. The choice depends on the development stage and the specific physicochemical properties of the pyrazine analog (e.g., potential autofluorescence).

Table 1: Methodology Comparison Matrix
FeatureRadiometric Assays (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Competition Binding (KinomeScan/ScanMAX) FRET/TR-FRET (LanthaScreen)
Primary Readout Catalytic Activity (Phosphorylation)Binding Affinity (

)
Binding/Displacement
Pyrazine Suitability High. Unaffected by compound autofluorescence.High. Measures thermodynamic binding, independent of ATP

.[1]
Medium. Pyrazines can fluoresce, potentially interfering with signal.
Sensitivity Gold Standard.[2][3] Detects low-activity kinases.[2]High. Can detect Type II (inactive conformation) binders.Moderate to High.
Throughput Medium (Filter binding or Scintillation).[4]High (Phage display/qPCR readout).Very High (Homogeneous).
Limitations Radioactive waste; measures activity, not necessarily occupancy.Does not measure functional inhibition; steric hindrance on beads.Potential for false positives due to compound interference.
Expert Insight: Why "Activity" vs. "Binding" Matters

For pyrazine scaffolds, Competition Binding (e.g., measuring


) is often superior for primary selectivity profiling because it is ATP-independent. High cellular ATP concentrations can shift the potency of ATP-competitive pyrazines. A binding assay reveals the true affinity, whereas an activity assay at low ATP might overestimate potency relative to the cellular environment [1].

However, Radiometric Assays remain the "Gold Standard" for final validation because they measure the actual functional consequence of binding—preventing substrate phosphorylation [2].

Part 3: The Self-Validating Experimental Protocol

Objective: Establish a robust selectivity profile for a Pyrazine-Lead (Compound X) against a panel of 50+ representative kinases.

Phase 1: Assay Conditions & Controls
  • Buffer System: 20 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.02% Brij-35.
    
    • Why Brij-35? Pyrazines are lipophilic and prone to colloidal aggregation. Detergent prevents false positives caused by non-specific protein sequestration [3].

  • ATP Concentration: Set to

    
     for each specific kinase.[5]
    
    • Scientific Logic:[4][6][7][8] Testing at

      
       balances the assay sensitivity, allowing comparison between kinases with vastly different ATP affinities.
      
  • Reference Compound: Staurosporine (Pan-kinase inhibitor) must be run on every plate to monitor assay drift.

Phase 2: The "Jump-Dilution" Workflow (Graphviz)

This workflow incorporates a critical "Residence Time" check, often overlooked but vital for pyrazines which may exhibit fast-on/fast-off kinetics.

KinaseWorkflow Start Compound Library (Pyrazine Analogs) Screen Primary Screen (Single Dose @ 1 µM) Start->Screen High Throughput Filter Selectivity Filter (>50% Inhibition) Screen->Filter Identify Hits Kd_Det Dose Response (10-pt) Determine IC50 / Kd Filter->Kd_Det Quantitative Profiling Kd_Det->Start SAR Refinement ResTime Jump Dilution Assay (Residence Time) Kd_Det->ResTime Kinetic Validation Cellular Cellular Target Engagement (NanoBRET / Western) ResTime->Cellular Biological Relevance

Figure 1: The Validated Screening Cascade. Note the inclusion of Kinetic Validation (Residence Time) prior to cellular assays.

Phase 3: Step-by-Step Execution (Radiometric Filter Binding)
  • Preparation: Dilute Compound X in 100% DMSO to 100x final concentration.

  • Reaction Assembly:

    • Add 5 µL of Compound X (or DMSO control).

    • Add 10 µL of Enzyme/Substrate mix.

    • Incubate 5 mins (Allows equilibrium binding).

    • Initiate with 10 µL of

      
      -ATP mix.
      
  • Incubation: Run for 60 minutes at Room Temp.

  • Termination: Spot 20 µL onto P81 phosphocellulose paper.

  • Wash: Wash filters 3x with 0.75% phosphoric acid.

    • Crucial Step: This removes unbound ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -ATP. Only phosphorylated substrate remains bound to the filter.
      
  • Quantification: Scintillation counting.

  • Data Analysis: Calculate % Activity relative to DMSO (0% inhibition) and EDTA (100% inhibition).

Self-Validation Check:

  • Z-Factor (

    
    ):  Must be > 0.5. Formula: 
    
    
    
    . If
    
    
    , the assay is too noisy to trust the selectivity data.
  • Hill Slope: For dose-response, the Hill slope should be near -1.0. A slope > -0.8 or < -1.2 suggests aggregation, insolubility, or multiple binding sites—common issues with pyrazine scaffolds [3].

Part 4: Data Interpretation & Signaling Context

When analyzing the profile, look for "Cluster Inhibition." Pyrazines often hit the CMGC family (CDK, MAPK, GSK3, CLK) due to structural homology in the hinge region.

Visualization of Off-Target Risks

The following diagram illustrates the structural signaling overlap often seen with pyrazine inhibitors.

SignalingOverlap Target Primary Target (e.g., EGFR/JAK) Therapeutic Effect Therapeutic Effect Target->Therapeutic Effect Off1 CDK2 (Cell Cycle) Cytotoxicity\n(Neutropenia) Cytotoxicity (Neutropenia) Off1->Cytotoxicity\n(Neutropenia) Off2 Aurora A (Mitosis) Genotoxicity Genotoxicity Off2->Genotoxicity Off3 GSK3 (Metabolism) Drug Pyrazine Inhibitor Drug->Target High Affinity (Kd < 10nM) Drug->Off1 Risk (Kd ~ 50nM) Drug->Off2 Risk (Kd ~ 100nM) Drug->Off3 Moderate

Figure 2: Common off-target liabilities for pyrazine scaffolds. Note the frequent overlap with Cell Cycle kinases (CDKs/Aurora).

References

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051.

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.[4][2][3][5] Nature Biotechnology, 29(11), 1039–1045.[4]

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081. (Discusses aggregation/colloidal false positives).

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132.

  • Copeland, R. A. (2016). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. (Authoritative text on Residence Time and Jump Dilution).

Sources

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